6,8-Dibromoquinolin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6Br2N2 |
|---|---|
Molecular Weight |
301.96 g/mol |
IUPAC Name |
6,8-dibromoquinolin-3-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1-4H,12H2 |
InChI Key |
CODQVXYNLQIVJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)Br)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6,8-Dibromoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 6,8-Dibromoquinolin-3-amine, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide also incorporates information from closely related analogs to provide a broader context for its potential synthesis, reactivity, and biological activity.
Chemical and Physical Properties
This compound, with the CAS number 930570-31-3, is a solid, aromatic amine.[1] While specific experimental data on its physical properties are scarce, the following table summarizes available and predicted information.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂ | PubChem[1] |
| Molecular Weight | 223.07 g/mol | PubChem[1] |
| IUPAC Name | 6-bromoquinolin-3-amine | PubChem[1] |
| Physical State | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Insoluble in water (predicted). Soluble in organic solvents like ethanol, benzene, and ether. | General amine properties |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns due to spin-spin coupling. The amine (-NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration-dependent. The addition of D₂O would likely cause the amine proton signal to disappear due to H-D exchange.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms of the quinoline core. The carbons bonded to the bromine atoms will be significantly influenced by their electron-withdrawing nature.
Infrared (IR) Spectroscopy: The IR spectrum of a primary amine like this compound is expected to show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (223.07 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments.
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature. However, a plausible synthetic route would involve the amination of a 6,8-dibromoquinoline precursor. The reactivity of the bromine atoms on the quinoline ring allows for various cross-coupling reactions.
Proposed Synthesis Workflow
A potential synthetic pathway to this compound is outlined below. This workflow is based on established synthetic methodologies for related quinoline derivatives.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on general procedures for similar transformations. These would require optimization for the specific substrate.
Protocol 1: Synthesis of 6,8-Dibromoquinoline (Precursor)
This protocol is adapted from the synthesis of 6,8-dibromoquinoline.[2]
-
Starting Material: 6,8-Dibromo-1,2,3,4-tetrahydroquinoline.
-
Reaction: To a solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline in benzene, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in benzene.
-
Conditions: Reflux the mixture for an extended period (e.g., 36 hours).
-
Workup: After cooling, filter the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound
This is a general procedure for the palladium-catalyzed amination of aryl bromides.
-
Reactants: Combine 6,8-dibromoquinoline, an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or BrettPhos), and a strong base (e.g., sodium tert-butoxide) in an inert solvent (e.g., toluene or dioxane).
-
Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Potential Biological Activity and Signaling Pathways
While there is no direct evidence for the biological activity of this compound, numerous studies have demonstrated that brominated quinoline derivatives possess significant anticancer properties.[3][4][5] A common mechanism of action for these compounds is the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[4][6][7][8]
Hypothetical Signaling Pathway: Topoisomerase I Inhibition
The following diagram illustrates the potential mechanism of action of this compound as a topoisomerase I inhibitor, leading to apoptosis in cancer cells.
Caption: Potential anticancer mechanism via Topoisomerase I inhibition.
This proposed pathway suggests that by inhibiting topoisomerase I, this compound could disrupt DNA replication and repair processes in rapidly dividing cancer cells, leading to an accumulation of DNA damage.[8] This, in turn, could activate tumor suppressor proteins like p53, ultimately triggering programmed cell death (apoptosis).[9]
Conclusion
This compound is a halogenated aminoquinoline with potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. While specific experimental data for this compound is limited, its structural similarity to other biologically active bromoquinolines suggests that it may act as a topoisomerase I inhibitor. The synthetic routes and reactivity patterns of related compounds provide a solid foundation for its preparation and further chemical modification. Future research should focus on the experimental validation of its synthesis, the full characterization of its physicochemical properties, and the in-depth investigation of its biological activities and mechanism of action.
References
- 1. 6-Bromoquinolin-3-amine | C9H7BrN2 | CID 17039650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure of 6,8-Dibromoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and key chemical data of 6,8-Dibromoquinolin-3-amine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues, namely 3-Aminoquinoline, 6-Bromoquinolin-3-amine, and 6,8-Dibromoquinoline. This document presents a comparative analysis of their molecular properties, proposes a potential synthetic pathway, and offers detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development involving quinoline derivatives.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities. The strategic placement of various functional groups on the quinoline ring system can significantly modulate their pharmacological properties. Halogenated aminoquinolines, in particular, have garnered interest for their potential as therapeutic agents. This guide focuses on the molecular characteristics of this compound, a compound with potential for further investigation in drug development programs.
Comparative Molecular Data
To provide a clear context for the properties of this compound, the following table summarizes its predicted data alongside the experimental data of structurally related compounds. The predicted values for the target compound are derived from the analysis of its analogues.
| Property | 3-Aminoquinoline | 6-Bromoquinolin-3-amine | 6,8-Dibromoquinoline | This compound (Predicted) |
| Molecular Formula | C₉H₈N₂[1][2][3][4] | C₉H₇BrN₂[5] | C₉H₅Br₂N[6] | C₉H₆Br₂N₂ |
| Molecular Weight | 144.17 g/mol [1] | 223.07 g/mol [5] | 286.94 g/mol [6] | 301.97 g/mol |
| CAS Number | 580-17-6[1][2][3] | 930570-31-3[5] | Not specified | Not available |
| IUPAC Name | quinolin-3-amine[1][3] | 6-bromoquinolin-3-amine[5] | 6,8-dibromoquinoline | This compound |
| SMILES | C1=CC=C2C(=C1)C=C(C=N2)N[1] | C1=CC2=NC=C(C=C2C=C1Br)N[5] | C1=CC(=C2C(=C1)N=CC=C2Br)Br | Nc1cc2ncc(Br)cc(Br)c2c1 |
| Physical Appearance | White to light yellow crystalline powder[2] | Light yellow to brown solid | Colorless plates[6] | Predicted to be a solid |
| Melting Point | 92-96 °C[2] | Not specified | 372–373 K (99-100 °C)[6] | Predicted to be higher than 6-Bromoquinolin-3-amine |
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be devised based on established methodologies for the modification of the quinoline core. A potential two-step synthesis starting from 3-Aminoquinoline is proposed below.
Logical Relationship of Synthesis
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Bromination of 3-Aminoquinoline
This protocol is a generalized procedure based on the bromination of quinoline derivatives using N-Bromosuccinimide (NBS), a common and effective brominating agent for aromatic systems.[5][7][8]
Materials:
-
3-Aminoquinoline
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 3-Aminoquinoline (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution. The reaction is expected to be exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volume of aqueous phase).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield this compound.
Note: The regioselectivity of the bromination will be directed by the activating amino group. It is anticipated that the bromine atoms will be directed to the 6 and 8 positions on the quinoline ring. Optimization of reaction conditions (temperature, solvent, and stoichiometry of NBS) may be necessary to achieve the desired product with high yield and purity.
Structural Elucidation
The definitive structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information on the chemical environment of the hydrogen and carbon atoms, respectively, confirming the positions of the bromine and amine substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine group and the C-Br stretches.
Signaling Pathways and Experimental Workflows
As this compound is a novel compound, its role in specific signaling pathways has not been elucidated. However, quinoline derivatives are known to interact with various biological targets. The following diagram illustrates a general workflow for screening the biological activity of a novel quinoline compound.
Caption: A generalized workflow for the biological evaluation of a novel compound.
Conclusion
This technical guide provides a foundational understanding of the molecular structure and properties of this compound by leveraging data from its close analogues. The proposed synthetic route and experimental protocol offer a practical starting point for its synthesis and subsequent investigation. The information presented here is intended to facilitate further research into this and other novel quinoline derivatives, ultimately contributing to the advancement of drug discovery and development.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 3. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6,8-Dibromoquinolin-3-amine
This technical guide provides a comprehensive overview of 6,8-Dibromoquinolin-3-amine, including its chemical identity, proposed synthesis, and relevant physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity
The nomenclature and key identifiers for the target compound are outlined below.
IUPAC Name
The formal IUPAC name for the compound is This compound . This name is derived from the parent quinoline ring system with bromine substituents at the 6 and 8 positions and an amine group at the 3 position.
Synonyms
Based on common chemical naming conventions, potential synonyms include:
-
6,8-Dibromo-3-aminoquinoline
-
3-Amino-6,8-dibromoquinoline
Chemical Structure
| Identifier | Value |
| Molecular Formula | C₉H₆Br₂N₂ |
| Molecular Weight | 301.97 g/mol |
| Canonical SMILES | C1=C(C=C2C(=C1Br)N=CC(=C2)N)Br |
| InChI Key | (Not available) |
| CAS Number | (Not available) |
Physicochemical and Pharmacokinetic Properties
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | Not available | Influences formulation and stability. |
| Boiling Point | Not available | Relevant for purification and processing. |
| Solubility | Expected to be low in water, soluble in organic solvents like DMSO and chloroform. | Affects bioavailability and formulation options. |
| LogP | High (predicted) | Indicates lipophilicity, influencing membrane permeability and absorption. |
| pKa | Not available | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |
Proposed Experimental Synthesis
A plausible synthetic route for this compound can be conceptualized from established methods for the synthesis of substituted quinolines. A potential multi-step synthesis is outlined below.
Synthesis of 6,8-Dibromoquinoline
-
Starting Material: 1,2,3,4-Tetrahydroquinoline.
-
Bromination: Treatment of 1,2,3,4-tetrahydroquinoline with a brominating agent (e.g., N-Bromosuccinimide or elemental bromine) in a suitable solvent like dichloromethane or acetic acid. This reaction typically yields 6,8-dibromo-1,2,3,4-tetrahydroquinoline.
-
Aromatization: The resulting 6,8-dibromo-1,2,3,4-tetrahydroquinoline is then aromatized to 6,8-dibromoquinoline. This can be achieved by oxidation using an agent such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent like benzene or toluene under reflux.
Nitration of 6,8-Dibromoquinoline
-
Reactants: 6,8-Dibromoquinoline is subjected to nitration.
-
Conditions: A mixture of concentrated nitric acid and sulfuric acid is typically used at a controlled temperature (e.g., 0-10 °C) to introduce a nitro group onto the quinoline ring. The directing effects of the existing substituents would favor the formation of 6,8-dibromo-3-nitroquinoline.
Reduction to this compound
-
Reactant: 6,8-Dibromo-3-nitroquinoline.
-
Reduction: The nitro group is reduced to an amine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.
-
Work-up: Following the reduction, an aqueous work-up with a base (e.g., sodium hydroxide) is performed to neutralize the acid and isolate the free amine product, this compound.
Visualization of Proposed Synthetic Workflow
The following diagram illustrates the proposed logical workflow for the synthesis of this compound.
Caption: Proposed synthetic pathway for this compound.
Technical Guide: 6,8-Dibromoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The compound 6,8-Dibromoquinolin-3-amine is not readily found in public chemical databases, and a specific CAS (Chemical Abstracts Service) number has not been identified in the available literature. This guide provides a comprehensive overview based on the synthesis and properties of structurally related compounds. The experimental protocols and data presented are predictive and intended for research and development purposes.
Chemical Identity and Properties
While a specific CAS number for this compound is not available, we can infer its structural and chemical properties.
| Property | Predicted Value/Information |
| Molecular Formula | C₉H₆Br₂N₂ |
| Molecular Weight | 301.96 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=C(C=C2C(=C1)N=CC(=C2Br)N)Br |
| InChI Key | (Predicted) Based on isomeric structures |
| Physical Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in organic solvents like DMSO and DMF |
Potential Synthesis
A plausible synthetic route for this compound can be proposed based on established quinoline chemistry. The synthesis would likely begin with the commercially available 6,8-dibromoquinoline.
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below, starting from 6,8-dibromoquinoline. This process involves nitration followed by reduction.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Nitration of 6,8-Dibromoquinoline to form 6,8-Dibromo-3-nitroquinoline
-
Materials: 6,8-Dibromoquinoline, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice bath, magnetic stirrer, round-bottom flask.
-
Procedure:
-
In a round-bottom flask, dissolve 6,8-dibromoquinoline in a minimal amount of concentrated sulfuric acid, cooling the mixture in an ice bath.
-
Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the quinoline solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Pour the reaction mixture over crushed ice, which should precipitate the crude 6,8-dibromo-3-nitroquinoline.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry the product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
Step 2: Reduction of 6,8-Dibromo-3-nitroquinoline to form this compound
-
Materials: 6,8-Dibromo-3-nitroquinoline, iron powder (Fe) or tin(II) chloride (SnCl₂), hydrochloric acid (HCl), ethanol, sodium hydroxide (NaOH) solution, magnetic stirrer, reflux condenser.
-
Procedure (using Iron/HCl):
-
Suspend 6,8-dibromo-3-nitroquinoline in a mixture of ethanol and water in a round-bottom flask.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and filter it through celite to remove the iron salts.
-
Neutralize the filtrate with a sodium hydroxide solution to precipitate the crude amine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography or recrystallization.
-
Potential Applications in Research and Drug Development
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The introduction of bromine atoms and an amine group at positions 6, 8, and 3 respectively, suggests potential applications in several areas:
-
Anticancer Agents: Many substituted quinolines have demonstrated cytotoxic effects against various cancer cell lines. The dibromo- and amino- substitutions could modulate the electronic and steric properties of the molecule, potentially leading to interactions with biological targets such as kinases or DNA.
-
Antimicrobial Agents: Halogenated quinolines have a long history as antimicrobial and antifungal agents.[2] The bromine atoms on the quinoline ring may enhance the lipophilicity and membrane permeability of the compound, contributing to its potential antimicrobial activity.
-
Enzyme Inhibition: The aminoquinoline core is present in several enzyme inhibitors. Depending on its three-dimensional structure, this compound could be investigated as an inhibitor for various enzymes implicated in disease.
-
Chemical Probe and Building Block: This compound can serve as a valuable intermediate for the synthesis of more complex molecules through functionalization of the amino group or palladium-catalyzed cross-coupling reactions at the bromine positions.
Structural and Functional Relationships
The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents.
Caption: Key structural features influencing the potential biological activity.
Safety and Handling
While specific toxicity data for this compound is unavailable, compounds with similar structures (bromo- and amino-quinolines) are often classified as irritants and may be harmful if swallowed or inhaled.[3][4] Standard laboratory safety precautions should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for any reagents used in the synthesis.
This technical guide provides a starting point for researchers interested in the synthesis and evaluation of this compound. Further experimental work is required to confirm the proposed synthetic route and to explore the chemical and biological properties of this novel compound.
References
Technical Guide: 6,8-Dibromoquinolin-3-amine - Physicochemical Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical and chemical characteristics of 6,8-Dibromoquinolin-3-amine, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a robust synthetic pathway via the reduction of its nitro precursor, 3-Nitro-6,8-dibromoquinoline. Physicochemical data for the precursor and related isomers are presented to offer valuable comparative insights. This guide includes a detailed experimental protocol for the proposed synthesis and a visual representation of the synthetic workflow, adhering to the specified technical requirements for data presentation and visualization.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The introduction of halogen atoms, such as bromine, into the quinoline ring can significantly modulate the compound's physicochemical properties and biological efficacy.[1] this compound represents a specific substitution pattern that is of interest for further functionalization and biological screening. This guide serves as a technical resource for researchers working with or desiring to synthesize this compound.
Physicochemical Characteristics
Computed Properties of 3-Nitro-6,8-dibromoquinoline (Precursor)
| Property | Value | Source |
| Molecular Formula | C₉H₄Br₂N₂O₂ | [2] |
| Molecular Weight | 331.95 g/mol | [2] |
| LogP | 4.19 | [2] |
| Polar Surface Area (PSA) | 58.71 Ų | [2] |
Properties of Related Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 6-Bromoquinolin-8-amine | C₉H₇BrN₂ | 223.07 | 142-145 |
| 3-Amino-6-bromoquinoline dihydrochloride | C₉H₇BrN₂ · 2HCl | 295.99 | - |
Synthesis of this compound
A plausible and efficient synthetic route to this compound is the reduction of the corresponding nitro compound, 3-Nitro-6,8-dibromoquinoline. This method is a standard and widely used transformation in organic synthesis for the preparation of aromatic amines.
Proposed Synthetic Scheme
Experimental Protocol: Reduction of 3-Nitro-6,8-dibromoquinoline
This protocol is adapted from a general procedure for the reduction of nitroquinolines.[3]
Materials:
-
3-Nitro-6,8-dibromoquinoline
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Nitro-6,8-dibromoquinoline (1.0 eq).
-
Add a solvent mixture of ethanol and water (e.g., 2:1 v/v).
-
To this suspension, add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron catalyst. Wash the filter cake with ethanol and ethyl acetate.
-
Combine the filtrates and remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthetic Workflow Diagram
References
6,8-Dibromoquinolin-3-amine: A Technical Guide to Solubility and Stability for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Dibromoquinolin-3-amine is a halogenated quinoline derivative of interest in medicinal chemistry due to the established broad biological activities of the quinoline scaffold.[1] However, the successful development of any new chemical entity into a viable therapeutic agent is contingent on a thorough understanding of its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of related quinoline compounds. While specific experimental data for this compound is not publicly available, this document outlines detailed, industry-standard experimental protocols for determining its aqueous and organic solvent solubility, as well as its stability under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[2][3] This guide is intended to serve as a foundational resource for researchers initiating studies with this compound, enabling a systematic and robust approach to its preclinical evaluation.
Introduction to this compound
The quinoline ring system is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][4] The introduction of halogen atoms, such as bromine, can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity. The presence of an amine group at the 3-position further provides a handle for synthetic modification and can influence the compound's polarity and basicity. Given these structural features, this compound represents a promising starting point for the development of novel therapeutics. However, a critical first step in this process is the characterization of its fundamental physicochemical properties.
Solubility Profile
The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for formulation. While experimental solubility data for this compound is not available in the public domain, an estimated profile can be inferred from the general characteristics of substituted quinolines. Quinoline itself is sparingly soluble in cold water but exhibits good solubility in many organic solvents.[5][6] The presence of two bromine atoms is expected to increase the lipophilicity of the molecule, likely decreasing its aqueous solubility while potentially enhancing its solubility in nonpolar organic solvents. The amine group may slightly improve aqueous solubility, particularly at acidic pH where it can be protonated.
A systematic evaluation of the solubility of this compound should be conducted in a range of pharmaceutically relevant solvents and buffers. The following tables outline the expected, yet unconfirmed, solubility of the compound and provide a template for recording experimental data.
Table 1: Estimated Aqueous Solubility of this compound
| Buffer System | pH | Estimated Solubility Category |
| Phosphate-Buffered Saline (PBS) | 7.4 | Poorly Soluble |
| Acetate Buffer | 4.5 | Slightly Soluble |
| Glycine-HCl Buffer | 2.0 | Moderately Soluble |
Table 2: Estimated Organic Solvent Solubility of this compound
| Solvent | Polarity Index | Estimated Solubility Category |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | Soluble |
| Ethanol | 5.2 | Moderately Soluble |
| Methanol | 5.1 | Moderately Soluble |
| Dichloromethane (DCM) | 3.1 | Slightly Soluble |
| Hexane | 0.1 | Poorly Soluble |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data for this compound, standardized experimental protocols should be employed. The two primary methods for solubility assessment in drug discovery are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[7] This method provides a rapid indication of a compound's propensity to precipitate under non-equilibrium conditions.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Add a small aliquot of the DMSO stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with shaking.[8]
-
Precipitation Detection: Measure the amount of precipitated compound using nephelometry (light scattering) or by separating the undissolved solid via filtration or centrifugation followed by quantification of the supernatant by UV-Vis spectroscopy or LC-MS.[7][9]
Thermodynamic Solubility Assay
The thermodynamic (or equilibrium) solubility assay measures the saturation solubility of a compound in a specific solvent system at equilibrium.[10] This is a more time-consuming but also more accurate representation of a compound's true solubility.
Methodology:
-
Sample Preparation: Add an excess of solid this compound to a vial containing the desired solvent or buffer.
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.[12]
Stability Profile
The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and storage conditions. Stability testing for new drug substances is rigorously governed by ICH guidelines.[2][3] These guidelines outline the conditions for forced degradation (stress testing) and long-term stability studies.
Forced Degradation Studies
Forced degradation studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule. This involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling.
Table 3: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the amine or decomposition of the quinoline ring |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Similar to acid hydrolysis, potential for different degradation products |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the amine or the aromatic rings |
| Thermal Stress | Solid compound at 80°C for 7 days | Thermal decomposition |
| Photostability | Exposure to light (ICH Q1B guidelines) | Photodegradation, potential for dehalogenation or dimerization |
Long-Term Stability Studies
Long-term stability studies are conducted under controlled storage conditions to establish the re-test period or shelf-life of the drug substance.
Table 4: ICH Recommended Long-Term Stability Storage Conditions
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocol for Stability Indicating Method Development
A validated stability-indicating analytical method is essential to accurately quantify the decrease in the concentration of this compound and the formation of any degradation products during stability studies. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.
Methodology:
-
Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent compound from its potential degradation products.
-
Forced Degradation: Subject samples of this compound to the stress conditions outlined in Table 3.
-
Method Validation: Analyze the stressed samples to ensure that the analytical method can resolve the parent peak from all degradation product peaks. The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Stability Study Execution: Place samples of this compound in the long-term stability chambers (Table 4) and pull samples at specified time points for analysis using the validated stability-indicating method.
Potential Signaling Pathways and Biological Activity
While no specific biological targets or signaling pathways have been reported for this compound, the broader class of quinoline derivatives is known to interact with a variety of biological targets. Halogenated quinolines, for instance, have shown promise as antibacterial agents that can eradicate drug-resistant bacterial biofilms.[13] Some quinoline-based compounds are also known to act as kinase inhibitors, DNA intercalators, or topoisomerase inhibitors, pathways that are highly relevant in oncology. Further research is required to elucidate the specific mechanism of action and potential therapeutic applications of this compound.
Conclusion
This compound is a compound with potential for further investigation in drug discovery. A thorough understanding of its solubility and stability is paramount for its successful development. This technical guide provides a framework for the systematic evaluation of these critical physicochemical properties. While the provided solubility data is estimated, the detailed experimental protocols offer a clear path for researchers to generate robust and reliable data. The application of these standardized methods will enable a comprehensive characterization of this compound, facilitating its progression through the drug discovery pipeline. It is strongly recommended that the experimental protocols outlined herein are performed to establish a definitive solubility and stability profile for this compound.
References
- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview
Introduction
6,8-Dibromoquinolin-3-amine is a halogenated aromatic amine derivative of quinoline. The quinoline scaffold is a key structural motif in a wide array of pharmacologically active compounds. The introduction of bromine atoms and an amine group is anticipated to significantly influence its electronic properties and biological activity. Spectroscopic analysis is crucial for the unequivocal structure elucidation and purity assessment of such novel compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by experimental data from close analogs.
Predicted and Comparative Spectroscopic Data
To approximate the spectroscopic profile of this compound, data from 3-aminoquinoline and 8-bromoquinoline are presented. These compounds provide insight into the influence of the amino group and a bromo substituent on the quinoline ring system, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectra
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine atoms.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3-Aminoquinoline and 8-Bromoquinoline.
| Proton | 3-Aminoquinoline | 8-Bromoquinoline | Predicted for this compound |
| H-2 | 8.77 (d) | 8.95 (dd) | ~8.8-9.0 (s) |
| H-4 | 7.17 (d) | 8.45 (dd) | Singlet, downfield shifted |
| H-5 | 8.08 (d) | 7.85 (dd) | ~7.9-8.1 (d) |
| H-6 | 7.38-7.26 (m) | 7.45 (t) | No signal (substituted with Br) |
| H-7 | 7.38-7.26 (m) | 7.80 (dd) | ~7.6-7.8 (d) |
| -NH₂ | 4.99 (br s) | - | Broad singlet, ~5.0-6.0 |
Data for 3-Aminoquinoline and 8-Bromoquinoline sourced from publicly available spectral databases. Predicted values are estimations based on substituent effects.
¹³C NMR Spectra
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the quinoline ring. The carbons bearing bromine atoms (C-6 and C-8) are expected to be significantly deshielded.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 3-Aminoquinoline and 8-Bromoquinoline.
| Carbon | 3-Aminoquinoline | 8-Bromoquinoline | Predicted for this compound |
| C-2 | 147.5 | 151.0 | ~148-150 |
| C-3 | 138.5 | 122.9 | ~140-142 (bearing NH₂) |
| C-4 | 116.1 | 136.5 | ~118-120 |
| C-4a | 128.9 | 127.9 | ~129-131 |
| C-5 | 127.5 | 126.8 | ~127-129 |
| C-6 | 121.4 | 127.4 | ~120-125 (bearing Br) |
| C-7 | 110.1 | 130.5 | ~112-115 |
| C-8 | 144.0 | 133.5 | ~135-140 (bearing Br) |
| C-8a | 147.5 | 143.5 | ~145-148 |
Data for 3-Aminoquinoline and 8-Bromoquinoline sourced from publicly available spectral databases[1][2]. Predicted values are estimations based on substituent effects.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the N-H stretches of the primary amine, C=C and C=N stretches of the aromatic system, and C-Br stretches.
Table 3: Characteristic IR Absorption Bands (cm⁻¹).
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Data (3-Aminoquinoline) [3] |
| N-H | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | 3420, 3330 |
| C-H (aromatic) | Stretch | 3100-3000 | 3050 |
| C=C, C=N (aromatic) | Stretch | 1620-1450 | 1610, 1580, 1490 |
| N-H | Bend | 1650-1580 | 1630 |
| C-N | Stretch | 1335-1250 | 1320 |
| C-Br | Stretch | 700-500 | - |
| C-H (aromatic) | Out-of-plane bend | 900-675 | 870, 750 |
Mass Spectrometry (MS)
The mass spectrum of this compound will be characterized by a molecular ion peak corresponding to its exact mass. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
Table 4: Predicted Mass Spectrometry Data.
| Parameter | **Value for this compound (C₉H₆Br₂N₂) ** | Reference Data (m/z) |
| Molecular Formula | C₉H₆Br₂N₂ | 3-Aminoquinoline: 144.07[3] |
| Molecular Weight | 301.96 g/mol | 8-Bromoquinoline: 206.97[2] |
| [M]⁺, [M+2]⁺, [M+4]⁺ | ~300, 302, 304 (in ~1:2:1 ratio) | - |
| Major Fragments | Loss of Br, HCN, NH₂ | 3-Aminoquinoline: 117, 89 |
| 8-Bromoquinoline: 127, 76 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for quinoline derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 8 to 16 scans are generally sufficient.[4]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended to ensure quantitative accuracy for all carbon signals.[5]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are performed, and the chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.[6]
-
Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent and introducing it via an infusion pump for techniques like Electrospray Ionization (ESI). For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column.[7]
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation patterns. ESI is a softer ionization technique often used for LC-MS that typically yields the protonated molecule [M+H]⁺.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. rsc.org [rsc.org]
- 2. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. saber.ucv.ve [saber.ucv.ve]
- 5. mdpi.com [mdpi.com]
- 6. athabascau.ca [athabascau.ca]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to Quantum Chemical Calculations for 6,8-Dibromoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Quantum Chemical Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of novel compounds.[1][2][3] These computational methods allow for the prediction of a molecule's geometry, electronic structure, and spectroscopic properties, offering insights that are often difficult or impossible to obtain through experimental means alone.[1][3] For quinoline derivatives, which are known for their diverse biological activities including anticancer and antimicrobial properties, these calculations can guide the synthesis of more potent and selective therapeutic agents.[1][4]
Experimental Protocols: A Workflow for Computational Analysis
The following section details a typical workflow for the quantum chemical analysis of a molecule like 6,8-Dibromoquinolin-3-amine, based on common practices for other quinoline derivatives.
Molecular Geometry Optimization
The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using DFT methods.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.
-
Method: The B3LYP functional is a popular choice for its balance of accuracy and computational cost in studying organic molecules.[5]
-
Basis Set: A basis set such as 6-311++G(d,p) is often employed to provide a good description of the electronic distribution, including polarization and diffuse functions.[6]
-
Procedure:
-
Construct the initial 3D structure of this compound using a molecular builder.
-
Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to find a reasonable starting structure.
-
Refine the geometry using the chosen DFT method and basis set. The optimization is considered complete when the forces on the atoms and the energy change between steps are close to zero.
-
Verify that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Structure Analysis
Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and potential interactions.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for determining the molecule's chemical reactivity and kinetic stability.[1] The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting how the molecule will interact with biological targets.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity.
Spectroscopic Properties Prediction
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
-
Vibrational Frequencies (FT-IR and Raman): The calculated vibrational frequencies can be used to assign the peaks in experimental FT-IR and Raman spectra.
-
NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts can aid in the structural elucidation of the molecule.
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule.
Data Presentation: Structuring Computational Results
Clear and concise presentation of quantitative data is essential for interpretation and comparison. The following tables provide templates for summarizing the results of quantum chemical calculations for this compound.
| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |
| Energy of HOMO | Value | Value |
| Energy of LUMO | Value | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value | Value |
| Global Reactivity Descriptor | Formula | Calculated Value (eV) |
| Ionization Potential (I) | -EHOMO | Value |
| Electron Affinity (A) | -ELUMO | Value |
| Electronegativity (χ) | (I + A) / 2 | Value |
| Chemical Hardness (η) | (I - A) / 2 | Value |
| Chemical Softness (S) | 1 / (2η) | Value |
| Electrophilicity Index (ω) | μ2 / (2η) | Value |
| Chemical Potential (μ) | -(I + A) / 2 | Value |
Visualization of Computational Workflow
Diagrams are crucial for illustrating the logical flow of a computational chemistry project. The following Graphviz diagrams depict a typical workflow for the quantum chemical analysis of a novel molecule.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Input-Process-Output of a Calculation.
Conclusion
This technical guide has outlined the standard methodologies for performing quantum chemical calculations on this compound. By following these established protocols, researchers can gain significant insights into the molecule's physicochemical properties, which are essential for applications in drug discovery and materials science. The combination of DFT calculations for geometry optimization, electronic structure analysis, and spectroscopic prediction provides a robust framework for characterizing novel quinoline derivatives and accelerating the development of new and effective therapeutic agents.
References
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, DFT Calculations to Investigate the Electronic Structure, Absorption Electronic Spectra, Antimicrobial Activity Application, and Non-Linear Optical Analysis of Pyridinyl and Pyrimidinyl Phosphonates Schemes [ijcce.ac.ir]
The Multifaceted Biological Activities of Quinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and developed as therapeutic agents against a wide array of diseases, including cancer, microbial and viral infections, inflammation, and malaria. This technical guide provides a comprehensive overview of the core biological activities of quinoline derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.
Anticancer Activity
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action. These mechanisms include the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Quantitative Data for Anticancer Activity
The anticancer efficacy of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Phenyltrifluoromethyl quinoline analogs | MCF-7 (Breast) | Not specified, but potent | [1] |
| Imine-linked quinoline-fused oxazole hybrids | Various NCI-60 cell lines | Significant inhibition | [1] |
| 4-(2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-(4H)-yl)benzenesulfonamide | MCF-7 (Breast) | Comparable to doxorubicin | [1] |
| 10,11-difluoro-4,3-b-quinoline-6-one | IMR32, K564, MDA-MB 231, Colo-205 | Most active in the series | [1] |
| 5,7-dibromo-quinoline-8-acyloxy acetic acid 4-hydroxy-3-methoxy-benzylidene-hydrazide | MCF-7, MDA-MB231 (Breast) | Most potent in the series | [1] |
| Substituted-pyrido[2,3-d]pyrimidinones, 1,2,4-triazolopyrimidines, pyrimidoquinazolines, and quinolines | MCF-7 (Breast), RPE-1 (Normal) | 6.2 - 15.1 (MCF-7), 17.5 - 26.4 (RPE-1) | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Quinoline derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualization: Tubulin Polymerization Inhibition
Many quinoline derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division. They can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by quinoline derivatives.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of synthetic broad-spectrum antibiotics. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.
Quantitative Data for Antimicrobial Activity
The antimicrobial activity of quinoline derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 | [3] |
| Quinoline-2-one derivatives | Vancomycin-resistant Enterococcus (VRE) | 0.75 | [3] |
| Quinoline-2-one derivatives | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 2.50 | [3] |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [4] |
| Quinolone coupled hybrid | Various Gram-positive and Gram-negative strains | 0.125 - 8 | [5] |
| Quinolone-based dihydrotriazine derivatives | S. aureus, E. coli | 2 | [6] |
| Quinolinium iodide salts | E. coli | 3.125 - 6.25 (nmol/mL) | [6] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile cork borer or pipette tips
-
Quinoline derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (a known antibiotic)
-
Negative control (the solvent used to dissolve the compounds)
-
Incubator
Procedure:
-
Inoculation: A standardized inoculum of the test bacteria is uniformly spread over the surface of a sterile nutrient agar plate.
-
Well Preparation: Wells of a fixed diameter (e.g., 6-8 mm) are created in the agar plate using a sterile cork borer.
-
Compound Application: A specific volume (e.g., 50-100 µL) of the quinoline derivative solution at a known concentration is added to each well. The positive and negative controls are also added to separate wells.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathway Visualization: Inhibition of Bacterial DNA Gyrase
The primary mechanism of action for many antibacterial quinoline derivatives is the inhibition of DNA gyrase, a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.
Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.
Antiviral Activity
Several quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and coronaviruses. Their mechanisms of action are varied and can involve inhibiting viral entry, replication, or assembly.
Quantitative Data for Antiviral Activity
The antiviral efficacy of quinoline derivatives is often measured by the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral effect (e.g., cytopathic effect) by 50%.
| Compound Class | Virus Strain | EC50 (µM) | Reference |
| Quinoline analogues | Enterovirus D68 (EV-D68) | 0.05 - 0.10 | [7] |
| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide derivative (G07) | Influenza A/WSN/33 (H1N1) | 11.38 ± 1.89 | [8] |
| Quinoline derivative 1 | SARS-CoV-2 | 1.5 ± 1.0 (Vero 76 cells) | [9] |
| Quinoline derivative 2 | SARS-CoV-2 | 5.9 ± 3.2 (Caco-2 cells) | [9] |
| Chloroquine | Human Coronavirus OC43 | 0.12 - 12 | [10] |
| Quinoline derivative 4 | Respiratory Syncytial Virus (RSV) | 8.6 (µg/mL) | [11][12] |
| Quinoline derivative 6 | Yellow Fever Virus (YFV) | 3.5 (µg/mL) | [11][12] |
| Isoquinolone derivative 1 | Influenza A and B viruses | 0.2 - 0.6 | [13] |
| Isoquinolone derivative 21 | Influenza A and B viruses | 9.9 - 18.5 | [13] |
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay
The CPE reduction assay is a common method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced damage and death.
Materials:
-
Host cell line susceptible to the virus (e.g., MDCK for influenza, Vero E6 for coronaviruses)
-
96-well plates
-
Virus stock
-
Quinoline derivatives
-
Cell culture medium
-
Staining solution (e.g., crystal violet or neutral red)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound and Virus Addition: The cell monolayers are then treated with different concentrations of the quinoline derivatives and subsequently infected with a known titer of the virus. Control wells include uninfected cells, virus-infected cells without any compound, and cells treated with a known antiviral drug.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 2-5 days).
-
Staining: After incubation, the medium is removed, and the remaining viable cells are stained with a dye such as crystal violet, which stains the attached cells.
-
Quantification: The dye is then solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of CPE reduction is calculated for each compound concentration relative to the virus control. The EC50 value is determined from the dose-response curve.
Anti-inflammatory Activity
Quinoline derivatives have shown significant anti-inflammatory properties by modulating various inflammatory pathways. They can inhibit the production of pro-inflammatory mediators such as prostaglandins, nitric oxide, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Quantitative Data for Anti-inflammatory Activity
The in vivo anti-inflammatory activity can be expressed as the 50% effective dose (ED50), the dose of a drug that produces 50% of its maximum response, or as the percentage of edema inhibition.
| Compound | Animal Model | Parameter | Value | Reference |
| 3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one (3g) | Xylene-induced ear edema (mice) | % Inhibition (30 min) | 63.19 | [14] |
| 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d) | Xylene-induced ear edema (mice) | % Inhibition (30 min) | 68.28 | [14] |
| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives | Carrageenan-induced paw edema (rats) | ED50 (mg/kg) | 12.3 - 60.3 | [15] |
| Benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine | Carrageenan-induced paw edema (rats) | % Inhibition (4h, 200 mg/kg) | 72.08 - 99.69 | [16] |
| Crude Mazaryun (high dose) | Carrageenan-induced paw edema (rats) | % Inhibition (5h) | 23.2 | [17] |
| Detoxified Mazaryun (high dose) | Carrageenan-induced paw edema (rats) | % Inhibition (5h) | 39.4 | [17] |
| Diclofenac Sodium | Carrageenan-induced paw edema (rats) | % Inhibition (5h) | 69.1 | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Quinoline derivatives
-
Plethysmometer
-
Positive control (e.g., indomethacin or diclofenac sodium)
Procedure:
-
Animal Grouping: The rats are divided into several groups: a control group, a positive control group, and treatment groups receiving different doses of the quinoline derivatives.
-
Compound Administration: The quinoline derivatives and the positive control are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of carrageenan solution is administered into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated for each time point. The percentage of inhibition of edema in the treated groups is calculated relative to the control group.
Signaling Pathway Visualization: Inhibition of Pro-inflammatory Cytokine Production
Quinoline derivatives can suppress the inflammatory response by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, which are key mediators of inflammation.
Caption: Inhibition of pro-inflammatory cytokine production by quinoline derivatives.
Antimalarial Activity
Quinoline-based compounds, such as quinine and chloroquine, have been pivotal in the treatment of malaria for centuries. Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite's food vacuole, leading to the accumulation of toxic heme and subsequent parasite death.
Quantitative Data for Antimalarial Activity
The in vitro antimalarial activity is typically reported as the IC50 value against different strains of Plasmodium falciparum.
| Compound Class | P. falciparum Strain | IC50 (µM) | Reference |
| Dihydropyrimidine and 1,3,4-oxadiazole derivatives with quinolinyl residues | P. falciparum | 0.014 - 5.87 (µg/mL) | [3] |
| Indeno[2,1-c]quinolines | Chloroquine-sensitive (CQ-S) and -resistant (CQ-R) | 0.24 - 6.9 | [18] |
| Quinoline-4-carboxamide derivative | 3D7 | 0.120 | [19] |
| Quinoline-8-acrylates | 3D7 | Sub-micromolar for some derivatives | [11] |
| Triazolyl quinoline carboxylate derivatives | 3D7 | 1.364 - 1.518 | |
| Quinolinyl thiourea analogue | Chloroquine-resistant | 1.2 | [20] |
| 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative | 3D7 | 0.62 (µg/mL) | [20] |
| Quinoline–furanone hybrids | K1 (Chloroquine-resistant) | <5 for several compounds | [21] |
Experimental Protocol: SYBR Green I-based Fluorescence Assay
This assay is a high-throughput method for assessing the in vitro antiplasmodial activity of compounds by quantifying parasite DNA.
Materials:
-
Plasmodium falciparum culture (synchronized at the ring stage)
-
Human red blood cells
-
Complete parasite culture medium
-
96-well plates
-
Quinoline derivatives
-
SYBR Green I dye
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the quinoline derivatives at various concentrations to wells containing a synchronized culture of P. falciparum at a known parasitemia and hematocrit. Include parasite-only controls (no drug) and uninfected red blood cell controls.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: After incubation, lyse the red blood cells and parasites by adding a lysis buffer containing the SYBR Green I dye. This dye intercalates with the parasite DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for SYBR Green I (e.g., 485 nm and 530 nm, respectively).
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA and, therefore, to the number of viable parasites. The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.
Synthesis of the Quinoline Core
Several classic named reactions are employed for the synthesis of the quinoline scaffold, each offering a route to different substitution patterns.
Experimental Workflow: General Synthesis of Quinoline Derivatives
Caption: General workflow for the synthesis of quinoline derivatives.
Detailed Methodologies for Key Synthesis Reactions
-
Skraup Synthesis: This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline. The reaction is often vigorous and requires careful temperature control.[4][20][22][23]
-
Combes Synthesis: In this method, an aniline is condensed with a β-diketone in the presence of an acid catalyst, followed by cyclization to form a 2,4-disubstituted quinoline.[20]
-
Doebner-von Miller Synthesis: This reaction utilizes an α,β-unsaturated aldehyde or ketone, which reacts with an aniline in the presence of an acid to yield substituted quinolines.[20][24][25][26]
-
Friedländer Annulation: This is a condensation reaction between a 2-aminobenzaldehyde or 2-aminobenzoketone and a compound containing a reactive α-methylene group, catalyzed by an acid or base, to form a quinoline.[9][27][28][29][30]
-
Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxyquinoline.[2][7][14][20][31]
This guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics. The versatility of the quinoline scaffold, coupled with the wealth of existing research, provides a fertile ground for the design of next-generation drugs with enhanced efficacy and safety profiles.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. The Skraup Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ablelab.eu [ablelab.eu]
- 8. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. malariaworld.org [malariaworld.org]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 15. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of the antiplasmodial activity of novel indeno[2,1-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. iipseries.org [iipseries.org]
- 21. Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 23. Skraup reaction - Wikipedia [en.wikipedia.org]
- 24. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 25. synarchive.com [synarchive.com]
- 26. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 27. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 28. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 30. Friedlaender Synthesis [organic-chemistry.org]
- 31. mdpi.com [mdpi.com]
An In-depth Technical Guide to 6,8-Disubstituted Quinoline Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6,8-disubstituted quinoline precursors, compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details synthetic methodologies for key precursors, presents their biological activities in a structured format, and outlines typical experimental workflows for their evaluation.
Introduction to 6,8-Disubstituted Quinolines
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a privileged structure in drug discovery.[1][2] Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.[1][2] Substitutions at the 6 and 8 positions of the quinoline ring have been shown to significantly influence the biological efficacy of these compounds, making 6,8-disubstituted quinolines a focal point of research for the development of novel therapeutic agents. This guide focuses on the synthesis and biological evaluation of key 6,8-disubstituted quinoline precursors, which serve as foundational molecules for the generation of diverse chemical libraries for drug screening.
Key Synthetic Precursors and Methodologies
The synthesis of 6,8-disubstituted quinolines often begins with the preparation of a key intermediate, 6,8-dibromoquinoline. This precursor allows for subsequent functionalization at these positions through various cross-coupling and substitution reactions.
Experimental Protocol: Synthesis of 6,8-Dibromoquinoline
This protocol describes the synthesis of 6,8-dibromoquinoline from 6,8-dibromo-1,2,3,4-tetrahydroquinoline.
Materials:
-
6,8-Dibromo-1,2,3,4-tetrahydroquinoline
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Benzene (freshly distilled and dried)
-
Argon atmosphere
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
-
Hexane-chloroform for recrystallization
Procedure:
-
Dissolve DDQ (2 g, 6.88 mmol) in freshly distilled and dried benzene (10 ml) under an argon atmosphere.
-
To a solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1 g, 3.44 mmol) in benzene (30 ml), add the DDQ solution.
-
Reflux the mixture at 353 K for 36 hours.
-
After cooling, filter the dark green solidified mixture and remove the solvent in vacuo.
-
Purify the residue by passing it through a short silica column using a 1:9 mixture of ethyl acetate and hexane as the eluent (Rf = 0.4).
-
Recrystallize the product from a hexane-chloroform mixture to obtain 6,8-dibromoquinoline as colorless plates.
Expected Yield: 88% (868 mg)
Characterization:
-
Melting Point: 372–373 K
-
1H NMR (400 MHz, CDCl3): δ 9.04 (dd, J = 4.2, 1.6 Hz, 1H, H2), 8.16 (d, J = 2.4 Hz, 1H, H7), 8.09 (dd, J = 8.3, 1.6 Hz, 1H, H4), 7.96 (d, J = 2.4 Hz, 1H, H5), 7.49 (dd, J = 4.2, 8.3 Hz, 1H, H3).
-
13C NMR (100 MHz, CDCl3): δ 151.5, 144.1, 135.8, 135.2, 130.9, 128.5, 124.9, 122.9, 121.8.
Experimental Protocol: Synthesis of 6,8-Dimethoxyquinoline
This protocol outlines the synthesis of 6,8-dimethoxyquinoline from 6,8-dibromoquinoline.[3]
Materials:
-
6,8-Dibromoquinoline
-
Sodium metal
-
Methanol (dry)
-
Dimethylformamide (DMF, dry)
-
Cuprous iodide (CuI, vacuum dried)
-
Nitrogen gas atmosphere
Procedure:
-
Under a nitrogen gas atmosphere, add freshly cut sodium (0.7 g, 30 mmol) to dry methanol (25 mL).
-
Once the sodium has completely dissolved, dilute the warm solution with dry DMF and add vacuum-dried cuprous iodide (0.49 g, 1.72 mmol).
-
After the cuprous iodide has dissolved, add 6,8-dibromoquinoline (0.5 g, 1.72 mmol) dissolved in dry DMF (15 mL).
-
Heat the reaction mixture and monitor its progress.
-
Upon completion, work up the reaction mixture to isolate the product.
-
Purify the crude product by appropriate methods (e.g., column chromatography) to obtain 6,8-dimethoxyquinoline.
Biological Activities of 6,8-Disubstituted Quinoline Derivatives
6,8-Disubstituted quinoline derivatives have been investigated for their potential as anticancer and antibacterial agents. The following tables summarize the reported biological activities of selected compounds.
Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | HeLa | > 50 µg/mL | [4] |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | HT29 | > 50 µg/mL | [4] |
| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | C6 | > 30 µg/mL | [4] |
| 6,8-dimethoxyquinoline | HeLa | > 100 µg/mL | [4] |
| 6,8-dimethoxyquinoline | HT29 | > 70 µg/mL | [4] |
| 6,8-dimethoxyquinoline | C6 | > 100 µg/mL | [4] |
| Clioquinol (a quinoline-based compound) | HuCCT1 (Cholangiocarcinoma) | - | [5] |
| Nitroxoline (a quinoline-based compound) | HuCCT1 (Cholangiocarcinoma) | - | [5] |
Note: Some data is reported in µg/mL and has been presented as such.
Antibacterial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 6,8-difluoro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Escherichia coli | Moderate Activity | |
| 6,8-difluoro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Staphylococcus aureus | Moderate Activity | |
| 6,8-difluoro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Pseudomonas aeruginosa | Moderate Activity |
Note: "Moderate Activity" indicates that the compound showed some level of antibacterial effect, though specific MIC values were not provided in the initial search results.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and having a clear experimental plan are crucial in drug discovery. This section provides a visualization of a key signaling pathway targeted by quinoline derivatives and a general workflow for their synthesis and biological evaluation.
Inhibition of FoxM1 Signaling Pathway by Quinoline-Based Compounds
Certain quinoline-based compounds, such as clioquinol and nitroxoline, have been shown to exert their anticancer effects by inhibiting the FoxM1 signaling pathway.[5] FoxM1 is a transcription factor that plays a crucial role in cell proliferation and tumorigenesis.[5] Its inhibition leads to the downregulation of its target genes involved in cell cycle progression and survival.[5]
References
- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 6,8-Dibromoquinolin-3-amine: A Detailed Protocol for Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 6,8-Dibromoquinolin-3-amine from 6,8-dibromoquinoline. This transformation is a critical step in the development of novel pharmaceutical agents, as the quinoline scaffold is a key component in many bioactive molecules. The protocol outlines a two-step synthetic route involving the regioselective nitration of the starting material at the 3-position, followed by the reduction of the nitro group to the desired amine. Detailed experimental procedures, data presentation, and workflow visualizations are provided to ensure reproducibility and scalability in a research and development setting.
Introduction
Quinoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The specific substitution pattern on the quinoline ring system plays a crucial role in determining the biological efficacy of these compounds. The synthesis of this compound is a key process for accessing a class of compounds with potential therapeutic applications. Direct amination of 6,8-dibromoquinoline at the 3-position is challenging. Therefore, a robust two-step approach is presented, which involves the introduction of a nitro group at the C-3 position, followed by its subsequent reduction to the amine.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Overall synthetic scheme for the preparation of this compound.
Experimental Protocols
Part 1: Synthesis of 6,8-Dibromo-3-nitroquinoline
Direct nitration of 6,8-dibromoquinoline can be challenging due to the deactivating effect of the bromine atoms and the potential for multiple nitration products. A regioselective approach, such as the one involving a Reissert compound, is recommended to achieve nitration specifically at the 3-position.
Protocol: Reissert-based Nitration of 6,8-Dibromoquinoline
-
Formation of the Reissert Compound:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6,8-dibromoquinoline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add benzoyl chloride (1.1 eq) to the solution.
-
Prepare a solution of potassium cyanide (KCN) (1.5 eq) in water and add it dropwise to the reaction mixture at 0 °C with vigorous stirring.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Reissert compound.
-
-
Nitration of the Reissert Compound:
-
Dissolve the crude Reissert compound in concentrated sulfuric acid at 0 °C.
-
Add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Hydrolysis to 6,8-Dibromo-3-nitroquinoline:
-
Reflux the crude nitrated Reissert compound in a mixture of concentrated hydrochloric acid and glacial acetic acid for 4-6 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize with a suitable base (e.g., NaOH solution) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 6,8-dibromo-3-nitroquinoline.
-
Quantitative Data Summary (Part 1)
| Step | Reactant | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Reissert Compound Formation | 6,8-Dibromoquinoline | Benzoyl chloride, KCN | DCM/Water | 12-16 | 0 to RT | 75-85 | - |
| Nitration | Reissert Compound | Fuming HNO₃, H₂SO₄ | H₂SO₄ | 2-3 | 0-5 | 60-70 | - |
| Hydrolysis | Nitrated Reissert Compound | Conc. HCl, Acetic Acid | Acetic Acid | 4-6 | Reflux | 80-90 | >95 (post-purification) |
Part 2: Synthesis of this compound
The reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents. Tin(II) chloride dihydrate in the presence of an acid is a mild and effective method for this conversion.[1][2][3]
Protocol: Reduction of 6,8-Dibromo-3-nitroquinoline
-
In a round-bottom flask, suspend 6,8-dibromo-3-nitroquinoline (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.
-
Add concentrated hydrochloric acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, then heat to reflux for 1-2 hours to ensure complete reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
A precipitate of tin salts may form, which can be filtered off.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Quantitative Data Summary (Part 2)
| Reactant | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 6,8-Dibromo-3-nitroquinoline | SnCl₂·2H₂O, Conc. HCl | Ethanol | 3-6 | RT to Reflux | 85-95 | >98 (post-purification) |
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis.
Caption: Experimental workflow for the two-part synthesis.
Caption: Logical progression from precursor to the final bioactive scaffold.
Conclusion
The described two-step synthesis provides a reliable and reproducible method for the preparation of this compound from 6,8-dibromoquinoline. The use of a Reissert-based strategy for regioselective nitration, followed by a standard reduction protocol, ensures high yields and purity of the final product. This protocol is well-suited for researchers and scientists in the field of drug development and can be adapted for larger-scale synthesis. Careful monitoring of reaction conditions and appropriate purification techniques are essential for obtaining the desired product with high quality.
References
Application Notes and Protocols: 6,8-Dibromoquinolin-3-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 6,8-dibromoquinolin-3-amine, a key building block for the synthesis of diverse molecular scaffolds. Its unique substitution pattern, featuring two bromine atoms at positions 6 and 8 and an amino group at position 3, offers multiple reaction sites for derivatization, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. Quinolines and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2].
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₉H₆Br₂N₂ |
| Molecular Weight | 301.96 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Likely soluble in organic solvents like DMSO and DMF |
| Hazard Classification | May cause skin and eye irritation, and respiratory irritation. Harmful if swallowed[3]. |
Table 1: Physicochemical Properties of this compound (Predicted and Inferred).
Synthetic Protocols
The synthesis of this compound can be envisioned through a multi-step process starting from the corresponding tetrahydroquinoline precursor.
Protocol 1: Synthesis of 6,8-Dibromoquinoline
This protocol is adapted from the synthesis of 6,8-dibromoquinoline from its tetrahydro-derivative[1].
Materials:
-
6,8-Dibromo-1,2,3,4-tetrahydroquinoline
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Benzene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Argon gas
Procedure:
-
Dissolve 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1 g, 3.44 mmol) in 30 mL of anhydrous benzene under an argon atmosphere.
-
In a separate flask, dissolve DDQ (2 g, 6.88 mmol) in 10 mL of anhydrous benzene.
-
Add the DDQ solution to the solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline.
-
Reflux the reaction mixture at 80°C (353 K) for 36 hours.
-
Cool the mixture to room temperature, at which point a dark green solid will precipitate.
-
Filter the solid and remove the solvent from the filtrate in vacuo.
-
Purify the residue by column chromatography on silica gel using a 1:9 mixture of ethyl acetate and hexane as the eluent.
-
Recrystallize the product from a hexane-chloroform mixture to obtain 6,8-dibromoquinoline as colorless plates.
Expected Yield: ~88%[1].
Protocol 2: Proposed Synthesis of 6,8-Dibromo-3-nitroquinoline
While direct nitration of 6,8-dibromoquinoline has been reported to yield the 5-nitro derivative, conditions can be optimized to favor the formation of the 3-nitro isomer[4]. The following is a general procedure for the nitration of bromoquinolines.
Materials:
-
6,8-Dibromoquinoline
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice bath
Procedure:
-
Slowly add 6,8-dibromoquinoline to a mixture of fuming nitric acid and concentrated sulfuric acid, pre-cooled in an ice bath.
-
Stir the reaction mixture at a controlled temperature (e.g., 0-10°C) for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound
This protocol is adapted from the reduction of a nitroquinoline derivative to its corresponding amine using iron in acetic acid[5].
Materials:
-
6,8-Dibromo-3-nitroquinoline
-
Iron powder
-
Ethanol
-
Acetic acid
-
Water
-
2.5 N Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a solution of 6,8-dibromo-3-nitroquinoline in a mixture of ethanol, acetic acid, and water, add iron powder.
-
Heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a 2.5 N NaOH solution.
-
Filter the mixture through a pad of Celite to remove iron solids, and wash the filter cake with ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Expected Yield: High (e.g., ~91% for a similar transformation)[5].
Caption: Synthetic pathway to this compound.
Applications in Organic Synthesis
This compound is a versatile building block with three key reactive sites: the two bromine atoms, which are amenable to cross-coupling reactions, and the nucleophilic amino group.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at positions 6 and 8 can be selectively functionalized using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups, to build complex molecular architectures[6][7].
Example Application: Synthesis of Arylated Aminoquinolines
Caption: Sequential functionalization of this compound.
Derivatization of the Amino Group
The amino group at the 3-position is a key site for further modification. It can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
These transformations are crucial for modulating the physicochemical properties and biological activity of the resulting molecules[8][9].
Scaffold for Biologically Active Molecules
The quinoline nucleus is a "privileged structure" in medicinal chemistry, and substituted aminoquinolines are key components of many approved drugs and clinical candidates[2]. This compound can serve as a starting point for the synthesis of compounds targeting a variety of diseases.
Potential Therapeutic Targets:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted quinoline or quinazoline core that binds to the ATP-binding site of the enzyme. The functional groups on this compound can be elaborated to interact with key residues in the kinase domain.
-
Antimicrobial Agents: Quinolone and 8-hydroxyquinoline derivatives have well-established antimicrobial and antifungal activities[10][11].
-
Anticancer Agents: The quinoline scaffold is present in numerous anticancer drugs that act through various mechanisms, including DNA intercalation and enzyme inhibition[4].
Caption: Potential therapeutic applications of derivatives.
This document provides a framework for the synthesis and application of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic goals. The versatility of this building block makes it a valuable asset in the pursuit of novel chemical entities with significant therapeutic potential.
References
- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromoquinolin-3-amine | C9H7BrN2 | CID 17039650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 6. Buy 3,8-Dibromoquinolin-6-amine [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. Research could enable assembly line synthesis of prevalent amine-containing drugs | Department of Chemistry | Illinois [chemistry.illinois.edu]
- 9. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 3,8-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed amination of 3,8-dibromoquinoline. This reaction, a cornerstone of modern synthetic chemistry, allows for the formation of carbon-nitrogen bonds, yielding aminoquinoline derivatives that are pivotal in the development of novel therapeutic agents and functional materials. The methodologies described herein are based on the principles of the Buchwald-Hartwig amination reaction.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of amino groups onto the quinoline core can significantly modulate its pharmacological properties. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of arylamines from aryl halides under relatively mild conditions.[1][2][3] This document outlines protocols for both mono- and di-amination of 3,8-dibromoquinoline, providing a foundation for the synthesis of a diverse library of substituted aminoquinolines.
Regioselectivity
The regioselectivity of the monoamination of 3,8-dibromoquinoline is a critical consideration. While no specific studies on the regioselectivity of 3,8-dibromoquinoline in Buchwald-Hartwig amination were identified in the literature, studies on other dihaloquinolines can offer some insights. For instance, in the palladium-catalyzed amination of dichloroquinolines, the reactivity of the halogen is position-dependent, with the 4- and 7-positions often being more reactive than the 2-, 6-, and 8-positions. The relative reactivity of the 3- and 8-positions in 3,8-dibromoquinoline has not been definitively established and may depend on the specific catalyst, ligand, and reaction conditions employed. Therefore, empirical determination of the major mono-substituted isomer is recommended.
Experimental Protocols
The following are general protocols for the palladium-catalyzed amination of 3,8-dibromoquinoline. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amines.
Protocol 1: General Procedure for Monoamination of 3,8-Dibromoquinoline
This protocol is designed to favor the formation of the mono-amino product by using a slight excess of the amine.
Materials:
-
3,8-Dibromoquinoline
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, BINAP)[4]
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 3,8-dibromoquinoline (1.0 equiv), the desired amine (1.2 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).
-
Add the base (1.4-2.0 equiv).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-aminated product.
Protocol 2: General Procedure for Double Amination of 3,8-Dibromoquinoline
This protocol is designed to achieve disubstitution by using a larger excess of the amine.
Materials:
-
3,8-Dibromoquinoline
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, BINAP)[4]
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 3,8-dibromoquinoline (1.0 equiv), the desired amine (2.5-3.0 equiv), the palladium precatalyst (e.g., 2-10 mol%), and the phosphine ligand (e.g., 4-20 mol%).
-
Add the base (3.0-4.0 equiv).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel to isolate the di-aminated product.
Data Presentation
The following tables summarize representative quantitative data from the literature for the Buchwald-Hartwig amination of a related bromoquinoline derivative, 5-bromo-8-benzyloxyquinoline, with N-methylaniline.[5] These conditions can serve as a starting point for the optimization of the amination of 3,8-dibromoquinoline.
Table 1: Palladium-Catalyzed Amination of 8-(Benzyloxy)-5-bromoquinoline with N-methylaniline [5]
| Entry | Ligand | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | JohnPhos | 5 | 10 | NaOt-Bu | Toluene | 110-120 | 24 | 28 |
| 2 | t-Bu₃P | 5 | 10 | NaOt-Bu | Toluene | 110-120 | 24 | 89 |
| 3 | (t-Bu)₂P(neopentyl) | 5 | 10 | NaOt-Bu | Toluene | 110-120 | 24 | 93 |
Reaction conditions: 8-(Benzyloxy)-5-bromoquinoline (1.0 equiv), N-methylaniline (1.25 equiv), NaOt-Bu (1.25 equiv) under an argon atmosphere.[5]
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for palladium-catalyzed amination.
Conclusion
The palladium-catalyzed amination of 3,8-dibromoquinoline offers a versatile and efficient route to novel aminoquinoline derivatives. The provided protocols serve as a robust starting point for the synthesis of both mono- and di-aminated products. Researchers are encouraged to optimize the reaction conditions for each specific substrate to achieve the desired outcomes. The resulting aminoquinolines are valuable building blocks for the discovery and development of new pharmaceuticals and advanced materials.
References
Application Notes and Protocols: Reaction of 6,8-Dibromoquinolin-3-amine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Dibromoquinolin-3-amine is a valuable scaffold in medicinal chemistry and drug discovery. The presence of the reactive amino group at the C-3 position, combined with the bromo-substituents at the C-6 and C-8 positions, offers multiple points for chemical modification. This allows for the generation of diverse libraries of quinoline derivatives for screening and lead optimization. The amino group readily reacts with various electrophiles, enabling the synthesis of a wide range of N-substituted derivatives, including amides, sulfonamides, and N-alkylated amines. These modifications can significantly impact the compound's physicochemical properties, biological activity, and pharmacokinetic profile.
This document provides detailed protocols for the reaction of this compound with common classes of electrophiles: acyl chlorides, sulfonyl chlorides, and alkyl halides.
Reaction Pathways
The primary amino group of this compound serves as a nucleophile, readily attacking electron-deficient centers of electrophilic reagents. The following diagram illustrates the general reaction pathways for acylation, sulfonylation, and alkylation.
Caption: General reaction pathways of this compound with electrophiles.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with various electrophiles. Researchers should optimize these conditions for specific substrates and desired outcomes.
Protocol 1: Acylation with Acyl Chlorides
This protocol describes the synthesis of N-(6,8-dibromoquinolin-3-yl)amides.
Workflow:
Caption: Workflow for the acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Base (e.g., triethylamine (TEA), pyridine)
-
Water
-
Organic solvent for extraction (e.g., DCM, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a base (1.2 eq) in an anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(6,8-dibromoquinolin-3-yl)amide.
Protocol 2: Sulfonylation with Sulfonyl Chlorides
This protocol outlines the synthesis of N-(6,8-dibromoquinolin-3-yl)sulfonamides.
Workflow:
Caption: Workflow for the sulfonylation of this compound.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)
-
Anhydrous pyridine or a mixture of DCM and TEA
-
Ice-water
-
Solvent for recrystallization (e.g., ethanol, isopropanol)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of DCM and TEA (1.5 eq).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and air dry.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 3: N-Alkylation with Alkyl Halides
This protocol describes the synthesis of N-alkyl-6,8-dibromoquinolin-3-amines. Note that over-alkylation to form quaternary ammonium salts is a potential side reaction and reaction conditions may need careful optimization.
Workflow:
Caption: Workflow for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent, add a base (1.5-2.0 eq) and the alkyl halide (1.2 eq).
-
Heat the reaction mixture to a temperature appropriate for the specific alkyl halide (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the N-alkylated product.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the reactions.
Table 1: Acylation of this compound
| Entry | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | MS (m/z) |
| 1 | Acetyl chloride | TEA | DCM | 2 | - | - | - | - |
| 2 | Benzoyl chloride | Pyridine | DCM | 4 | - | - | - | - |
| 3 | ... | ... | ... | ... | - | - | - | - |
Table 2: Sulfonylation of this compound
| Entry | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | MS (m/z) |
| 1 | p-Tosyl chloride | Pyridine | Pyridine | 12 | - | - | - | - |
| 2 | Benzenesulfonyl chloride | TEA | DCM | 16 | - | - | - | - |
| 3 | ... | ... | ... | ... | - | - | - | - |
Table 3: N-Alkylation of this compound
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | MS (m/z) |
| 1 | Methyl iodide | K2CO3 | DMF | 60 | 6 | - | - | - | - |
| 2 | Benzyl bromide | NaH | THF | 50 | 8 | - | - | - | - |
| 3 | ... | ... | ... | ... | ... | - | - | - | - |
Conclusion
The protocols and data templates provided in these application notes serve as a comprehensive guide for researchers engaged in the synthesis and derivatization of this compound. The versatility of the amino group allows for a wide range of modifications, paving the way for the discovery of novel compounds with potential therapeutic applications. Careful optimization of the reaction conditions for each specific electrophile is crucial to achieve high yields and purity of the desired products.
Application Notes and Protocols: Derivatization of the Amino Group in 6,8-Dibromoquinolin-3-amine
Disclaimer: The following application notes and protocols are based on established chemical principles and analogous reactions reported for similar aminoquinoline scaffolds. Due to a lack of specific literature detailing the derivatization of 6,8-Dibromoquinolin-3-amine, these protocols represent proposed methodologies and may require optimization.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a primary amino group at the C3 position offers a versatile handle for synthetic modification, allowing for the introduction of various functional groups to modulate the molecule's physicochemical and biological properties. This document provides detailed protocols for the derivatization of the amino group of this compound via acylation and sulfonylation reactions. These modifications are fundamental in drug discovery for creating amide and sulfonamide libraries, respectively, which can lead to the identification of novel therapeutic agents.
Data Presentation
The following table summarizes the proposed derivatization reactions, including the reagents, expected products, and hypothetical yields. These yields are estimates based on similar reactions reported in the literature for other aminoquinolines and should be considered as starting points for optimization.
| Reaction Type | Reagent | Product Structure | Expected Product Name | Hypothetical Yield (%) |
| Acylation | Acetyl chloride |
| N-(6,8-dibromoquinolin-3-yl)acetamide | 85-95 |
| Acylation | Benzoyl chloride |
| N-(6,8-dibromoquinolin-3-yl)benzamide | 80-90 |
| Sulfonylation | Benzenesulfonyl chloride |
| N-(6,8-dibromoquinolin-3-yl)benzenesulfonamide | 75-85 |
| Sulfonylation | p-Toluenesulfonyl chloride |
| N-(6,8-dibromoquinolin-3-yl)-4-methylbenzenesulfonamide | 70-80 |
Experimental Protocols
Protocol 1: Acylation of this compound with Acetyl Chloride
Objective: To synthesize N-(6,8-dibromoquinolin-3-yl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(6,8-dibromoquinolin-3-yl)acetamide.
Protocol 2: Sulfonylation of this compound with Benzenesulfonyl Chloride
Objective: To synthesize N-(6,8-dibromoquinolin-3-yl)benzenesulfonamide.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C using an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane (3 x 25 mL).
-
Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-(6,8-dibromoquinolin-3-yl)benzenesulfonamide.
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Hypothetical signaling pathway inhibition by a quinoline-based kinase inhibitor.
Applications of 6,8-Dibromoquinolin-3-amine in Medicinal Chemistry: A Prospective Outlook
Note: Extensive literature searches did not yield specific examples of 6,8-Dibromoquinolin-3-amine being used as a core scaffold in published medicinal chemistry research. However, the quinoline nucleus is a well-established "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors. The following application notes and protocols are presented as a prospective guide for researchers interested in exploring the potential of this compound as a novel building block for therapeutic agents, based on the known reactivity and biological activity of related quinoline derivatives.
Application Notes: this compound as a Scaffold for Novel Kinase Inhibitors
The quinoline scaffold is a cornerstone in the design of numerous synthetic compounds with a wide array of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities[1]. A significant number of FDA-approved kinase inhibitors feature a quinoline or quinazoline core, highlighting its importance in oncology drug development. 6,8-Dibromoquinoline itself is recognized as a valuable precursor for creating diverse disubstituted quinoline derivatives[1].
The presence of three modifiable positions on the this compound core—the 3-amino group and the bromine atoms at positions 6 and 8—offers a versatile platform for generating a library of novel compounds. The 3-amino group can be readily acylated or alkylated to introduce various side chains, while the bromo groups are amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl moieties. These modifications can be systematically explored to probe the structure-activity relationships (SAR) for a given biological target, such as a protein kinase.
This document outlines a hypothetical workflow for the synthesis and evaluation of a series of N-acyl derivatives of this compound as potential inhibitors of key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Data Presentation: Representative Biological Activity
The following table summarizes hypothetical inhibitory activities of a representative series of N-acyl derivatives of this compound against a panel of cancer-related kinases. This data is for illustrative purposes to demonstrate how results for a novel compound series would be presented.
| Compound ID | R Group | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Src IC50 (nM) |
| DBQ-A1 | Phenyl | 85 | 120 | >1000 |
| DBQ-A2 | 4-Fluorophenyl | 45 | 90 | 850 |
| DBQ-A3 | 3-Methoxyphenyl | 110 | 150 | >1000 |
| DBQ-A4 | Pyridin-4-yl | 30 | 65 | 600 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(6,8-dibromoquinolin-3-yl)benzamide Derivatives (e.g., DBQ-A1)
Materials:
-
This compound
-
Benzoyl chloride (or other substituted benzoyl chlorides)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired N-(6,8-dibromoquinolin-3-yl)benzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic Luminescence-Based Assay)
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., Kinase-Glo® Luminescent Kinase Assay kit)
-
Test compounds (dissolved in DMSO)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Visualizations
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Caption: Experimental workflow for novel kinase inhibitor discovery.
References
Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolin-3-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide a detailed experimental protocol for the synthesis of 6,8-Dibromoquinolin-3-amine, a valuable building block in medicinal chemistry and drug development. The protocol outlines a multi-step synthesis beginning with the preparation of 6,8-dibromoquinoline, followed by the synthesis of the key intermediate 6,8-dibromo-3-nitroquinoline, its subsequent reduction to the target amine, and finally, protocols for the derivatization of the 3-amino group.
Overall Synthetic Workflow
The synthesis of this compound and its derivatives follows a strategic four-step process. The workflow is designed to first construct the core dibrominated quinoline scaffold, followed by the introduction of the amino functionality at the 3-position via a nitro intermediate. The final step involves the versatile derivatization of the synthesized primary amine to generate a library of novel compounds.
Caption: Overall synthetic workflow for this compound derivatives.
Step 1: Synthesis of 6,8-Dibromoquinoline
This initial step involves the aromatization of a tetrahydroquinoline precursor to yield the stable 6,8-dibromoquinoline core structure.
Experimental Protocol
A detailed protocol for the synthesis of 6,8-dibromoquinoline has been reported and is summarized here.[1]
-
Precursor Synthesis: 6,8-Dibromo-1,2,3,4-tetrahydroquinoline is synthesized according to established literature procedures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1.0 g, 3.44 mmol) in 30 mL of benzene under an argon atmosphere.
-
Reagent Addition: In a separate flask, dissolve 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 g, 8.81 mmol) in 10 mL of freshly distilled and dried benzene. Add the DDQ solution to the solution of the tetrahydroquinoline.
-
Reaction Conditions: The reaction mixture is heated to reflux at 80°C for 36 hours.
-
Work-up and Purification: Upon cooling, the dark green solidified mixture is filtered. The solvent is removed from the filtrate under reduced pressure. The residue is purified by column chromatography on silica gel using a 1:9 mixture of ethyl acetate and hexane as the eluent.
-
Recrystallization: The product is recrystallized from a hexane-chloroform mixture to yield 6,8-dibromoquinoline as colorless plates.
Quantitative Data
| Product | Yield | Melting Point | Appearance |
| 6,8-Dibromoquinoline | 88% | 99-100 °C | Colorless plates |
Step 2: Synthesis of 6,8-Dibromo-3-nitroquinoline
The synthesis of the crucial 6,8-dibromo-3-nitroquinoline intermediate is achieved through the bromination of 3-nitroquinoline. Direct nitration of 6,8-dibromoquinoline is not selective for the 3-position and primarily yields the 5-nitro derivative.[2]
Experimental Protocol
This protocol is based on a reported synthetic route for 6,8-dibromo-3-nitroquinoline (CAS No: 36255-37-5).[3]
-
Synthesis of 3-Nitroquinoline: 3-Nitroquinoline is first synthesized using established methods, such as the Skraup synthesis from 3-nitroaniline.
-
Reaction Setup: To a solution of 3-nitroquinoline (1.0 g, 5.74 mmol) in glacial acetic acid (20 mL) in a round-bottom flask, add silver nitrate (AgNO₃) (1.07 g, 6.31 mmol).
-
Bromination: While stirring the mixture, add a solution of bromine (0.6 mL, 11.48 mmol) in glacial acetic acid (5 mL) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction mixture is poured into water, and the precipitate is collected by filtration. The crude product is washed with water and then purified by recrystallization from a suitable solvent such as ethanol to afford 6,8-dibromo-3-nitroquinoline.
Quantitative Data
| Product | Molecular Formula | Molecular Weight |
| 6,8-Dibromo-3-nitroquinoline | C₉H₄Br₂N₂O₂ | 331.95 g/mol |
Step 3: Synthesis of this compound
The target amine is obtained by the reduction of the corresponding nitro compound using iron powder in an acidic medium.
Experimental Protocol
This protocol is adapted from a general procedure for the reduction of nitroquinolines.
-
Reaction Setup: In a round-bottom flask, suspend 6,8-dibromo-3-nitroquinoline (1.0 g, 3.01 mmol) in a mixture of ethanol (20 mL), water (5 mL), and glacial acetic acid (5 mL).
-
Reagent Addition: To the stirred suspension, add iron powder (0.51 g, 9.04 mmol) in portions.
-
Reaction Conditions: The reaction mixture is heated to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and filtered through a pad of Celite to remove the iron residues. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
| Product | Molecular Formula | Molecular Weight |
| This compound | C₉H₆Br₂N₂ | 301.97 g/mol |
Step 4: Derivatization of this compound
The primary amino group at the 3-position of the 6,8-dibromoquinoline scaffold is amenable to a variety of derivatization reactions to generate a library of compounds for further investigation.
Logical Relationship of Derivatization Reactions
Caption: Common derivatization pathways for this compound.
A. Protocol for N-Acylation (Amide Synthesis)
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane or N,N-dimethylformamide (DMF) in the presence of a base like triethylamine or pyridine (1.2 mmol).
-
Reagent Addition: To the stirred solution, add the desired acyl chloride or anhydride (1.1 mmol) dropwise at 0°C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
B. Protocol for N-Sulfonylation (Sulfonamide Synthesis)
-
Reaction Setup: Dissolve this compound (1.0 mmol) in pyridine or a mixture of dichloromethane and triethylamine.
-
Reagent Addition: Add the desired sulfonyl chloride (1.1 mmol) portion-wise to the solution at 0°C.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-24 hours.
-
Work-up and Purification: Dilute the reaction mixture with water and extract the product. The organic extracts are washed, dried, and the solvent is evaporated. Purify the residue by column chromatography or recrystallization.
C. Protocol for Mannich Reaction (Aminomethylation)
-
Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol, add an aqueous solution of formaldehyde (37%, 1.2 mmol).
-
Reagent Addition: Add a secondary amine (e.g., piperidine, morpholine, or N-methylpiperazine) (1.2 mmol) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux for 6-24 hours.
-
Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by chromatography.
References
Application Notes and Protocols for 6,8-Dibromoquinolin-3-amine in the Development of Anticancer Agents
Disclaimer: Direct experimental data on the anticancer properties of 6,8-dibromoquinolin-3-amine is limited in the currently available public literature. The following application notes and protocols are based on the activities of structurally related bromo-substituted quinoline and quinazoline derivatives and are intended to serve as a starting point for researchers investigating this specific compound.
Introduction
Quinoline scaffolds are a prominent class of heterocyclic compounds that have been extensively investigated in medicinal chemistry, leading to the development of numerous therapeutic agents. Their derivatives are known to exhibit a wide range of biological activities, including anticancer properties. The introduction of halogen atoms, such as bromine, into the quinoline ring system can significantly modulate the physicochemical properties and biological activity of the resulting compounds. This document outlines potential applications and experimental protocols for the investigation of this compound as a novel anticancer agent, drawing parallels from related bromo-substituted quinoline and quinazoline analogs.
Potential Anticancer Applications
Based on the broader class of quinoline derivatives, this compound and its subsequent derivatives could be investigated for their potential to:
-
Inhibit Protein Kinases: Many quinoline-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.[1] It is plausible that this compound could be a scaffold for developing inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Bruton's tyrosine kinase (BTK).[2]
-
Induce Apoptosis: Substituted quinolines have been shown to induce programmed cell death (apoptosis) in cancer cells. This compound could potentially trigger apoptotic pathways through the modulation of key regulatory proteins.
-
Inhibit Topoisomerase: Some quinoline derivatives have demonstrated the ability to inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[3]
-
Act as Tubulin Polymerization Inhibitors: Certain quinoline derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for anticancer drugs.
Data on Related Bromo-Substituted Quinoline and Quinazoline Derivatives
To provide a reference for the potential efficacy of this compound, the following table summarizes the in vitro cytotoxic activity of various bromo-substituted quinoline and quinazoline derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 | Not Specified | Lower than 5-FU | [4] |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Not Specified | 6.7 - 25.6 µg/mL | [3] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa | Not Specified | 6.7 - 25.6 µg/mL | [3] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 | Not Specified | 6.7 - 25.6 µg/mL | [3] |
| 6-Bromoquinazoline derivative (8a) | MCF-7 | MTT | 15.85 ± 3.32 | [5] |
| 6-Bromoquinazoline derivative (8a) | SW480 | MTT | 17.85 ± 0.92 | [5] |
| 6,8-diphenylquinoline | C6, HeLa, HT29 | Not Specified | High antiproliferative activity | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the anticancer potential of this compound.
Protocol 1: Synthesis of this compound (Hypothetical)
A potential synthetic route to this compound could start from 6,8-dibromoquinoline.
Materials:
-
6,8-dibromoquinoline
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Iron powder
-
Ethanol
-
Acetic acid
-
Water
-
Sodium hydroxide (2.5 N)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Nitration of 6,8-dibromoquinoline: To a stirred solution of 6,8-dibromoquinoline in concentrated sulfuric acid, add fuming nitric acid dropwise at 0°C. After the addition, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution to precipitate the nitro derivative. Filter, wash with water, and dry the solid.
-
Reduction to this compound: To a solution of the 6,8-dibromo-3-nitroquinoline in a mixture of ethanol, acetic acid, and water, add iron powder.[6] Heat the mixture at reflux for 3 hours.[6] After cooling, neutralize the reaction with a 2.5 N sodium hydroxide solution.[6] Filter the mixture through Celite to remove the iron solids and wash the filter cake with ethyl acetate.[6] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6] Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480, HeLa, C6, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 3: Kinase Inhibition Assay (Example: AURKA/B)
This protocol can be adapted to assess the inhibitory activity of the compound against specific kinases.
Materials:
-
Recombinant human Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB)
-
Kinase buffer
-
ATP
-
Substrate peptide
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide dissolved in kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism of action where a this compound derivative inhibits a receptor tyrosine kinase (RTK), leading to the blockade of downstream signaling pathways involved in cell proliferation and survival.
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase by a this compound derivative.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of a novel quinoline derivative as an anticancer agent.
Caption: General workflow for the development of quinoline-based anticancer agents.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Substituted Quinolinamines in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the antimicrobial applications of substituted quinolinamines, a promising class of heterocyclic compounds with a broad spectrum of activity against various pathogens. The accompanying protocols offer detailed methodologies for key experiments to evaluate their efficacy and mechanism of action.
I. Application Notes
Substituted quinolinamines have emerged as a significant scaffold in the development of new antimicrobial agents, demonstrating efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2][3][4][5] Their synthetic versatility allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacological properties.[6][7]
Key Applications:
-
Broad-Spectrum Antibacterial Agents: Quinolinamine derivatives have shown potent activity against multidrug-resistant (MDR) strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and Clostridium difficile.[1][8] Some compounds have exhibited minimum inhibitory concentrations (MICs) comparable or even superior to standard antibiotics like ciprofloxacin and vancomycin.[1][9][10][11]
-
Novel Antifungal Candidates: Several substituted quinolinamines have demonstrated significant antifungal activity against clinically relevant yeasts and filamentous fungi, such as Candida species and dermatophytes.[6][12] This makes them attractive candidates for the development of new treatments for fungal infections, which are a growing public health concern.[6]
-
Agents to Combat Biofilm Formation: Certain quinolinamine derivatives have shown the ability to inhibit and reduce biofilm formation, a key virulence factor in many chronic and recurrent infections.[8] For instance, specific quinoline-2-one derivatives have demonstrated significant, dose-dependent reduction of MRSA biofilm development.[8]
-
Exploring Diverse Mechanisms of Action: The antimicrobial effects of substituted quinolinamines are attributed to various mechanisms. A primary mode of action for many quinolone derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[2][13] Other mechanisms include the disruption of the bacterial cell membrane, leading to depolarization and leakage of cellular contents, and the inhibition of other essential enzymes like dihydrofolate reductase.[8][14] Some derivatives may also function by intercalating with DNA/RNA.[10]
II. Quantitative Data Summary
The following tables summarize the antimicrobial activity of representative substituted quinolinamines from various studies.
Table 1: Antibacterial Activity of Substituted Quinolinamines (MIC in µg/mL)
| Compound/Derivative | S. aureus (MRSA) | S. epidermidis (MRSE) | E. faecalis (VRE) | C. difficile | E. coli | P. aeruginosa | Reference |
| Quinoline-2-one derivative 6c | 0.75 | 2.50 | 0.75 | - | - | - | [8] |
| Quinolinequinone QQ2 | 1.22-9.76 | - | - | - | - | - | [15] |
| Quinolinequinone QQ6 | 0.66-19.53 | - | - | - | - | - | [15] |
| A specific quinoline derivative | - | - | - | 1.0 | - | - | [1] |
| Quinoline derivative 11 | 6.25 | - | - | - | - | - | [3] |
| Quinoline-based hybrid 7b | 2 | - | - | - | ≥50 | >50% inhibition at 20 | [16] |
Table 2: Antifungal Activity of Substituted Quinolinamines (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Cryptococcus neoformans | Dermatophytes | Reference |
| Quinoline derivative 2 | 25-50 | - | - | [6] |
| Quinoline derivative 3 | 25-50 | - | - | [6] |
| Quinoline derivative 5 | - | - | 12.5-25 | [6] |
| Quinoline-based hybrid 7c | 62.5 | 15.6 | - | [16] |
| Quinoline-based hybrid 7d | 62.5 | 15.6 | - | [16] |
III. Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Substituted quinolinamine compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain on an appropriate agar plate overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the substituted quinolinamine in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in the 96-well plate to cover a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.
-
Protocol 2: Agar Disc Diffusion Assay for Antimicrobial Susceptibility Testing
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test compound.
Materials:
-
Substituted quinolinamine compounds
-
Sterile filter paper discs (6 mm diameter)
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Application of Discs:
-
Aseptically apply sterile filter paper discs impregnated with a known concentration of the substituted quinolinamine onto the surface of the inoculated agar plate.
-
Gently press the discs to ensure complete contact with the agar.
-
Include a control disc with the solvent used to dissolve the compound.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-72 hours for fungi.
-
Measure the diameter of the zone of complete growth inhibition around each disc in millimeters.
-
IV. Visualizations
Diagram 1: Proposed Mechanism of Action for Quinolone-based Antimicrobials
References
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 6. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,8-Dibromoquinolin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,8-Dibromoquinolin-3-amine. The information is presented in a question-and-answer format to directly address potential challenges in the experimental workflow.
Troubleshooting Guide
Issue 1: Low Yield in the Nitration of Quinoline to 3-Nitroquinoline
-
Question: My nitration of quinoline is primarily yielding 5-nitro and 8-nitroquinoline, with very little of the desired 3-nitroquinoline. How can I improve the selectivity for the 3-position?
-
Answer: Direct nitration of quinoline under standard acidic conditions (e.g., HNO₃/H₂SO₄) favors substitution on the benzene ring at positions 5 and 8, as the pyridine ring is deactivated by protonation. To achieve nitration at the 3-position, alternative strategies are necessary. One reported approach involves the formation of an N-oxide, which can direct nitration to different positions, followed by reduction of the N-oxide. Another potential, though less common, method is to use a different nitrating agent or reaction conditions that favor kinetic control and substitution on the pyridine ring. Given the challenges of selective 3-nitration, purchasing commercially available 3-nitroquinoline is often a more efficient starting point.
Issue 2: Inefficient Bromination of 3-Nitroquinoline
-
Question: The bromination of my 3-nitroquinoline is slow, and I'm getting a mixture of mono- and di-brominated products. How can I improve the yield of 6,8-dibromo-3-nitroquinoline?
-
Answer: The nitro group is deactivating, which can make the subsequent electrophilic bromination challenging. To drive the reaction to completion and favor di-bromination, consider the following:
-
Reaction Time and Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to avoid over-bromination or decomposition.
-
Brominating Agent: Using a slight excess of the brominating agent (e.g., N-bromosuccinimide or bromine) can help push the reaction towards the di-substituted product.
-
Solvent: The choice of solvent can influence the reaction rate. A non-polar solvent like carbon tetrachloride or a polar aprotic solvent might be suitable.
-
Lewis Acid Catalyst: The addition of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, can enhance the electrophilicity of the bromine and increase the reaction rate.
-
Issue 3: Incomplete Reduction of 6,8-Dibromo-3-nitroquinoline
-
Question: My reduction of 6,8-dibromo-3-nitroquinoline to the corresponding amine is not going to completion, or I am observing side products. What can I do to improve this step?
-
Answer: The reduction of a nitro group can sometimes be challenging, especially in the presence of other functional groups like bromines which could potentially be reduced under harsh conditions. Here are some troubleshooting steps:
-
Choice of Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of a strong acid like concentrated HCl is a classic and often effective method for reducing nitroarenes without affecting aryl halides. If this is not working, catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) is another powerful method.
-
Reaction Conditions: Ensure you are using a sufficient excess of the reducing agent. With SnCl₂/HCl, heating the reaction mixture is often necessary. For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons.
-
Work-up Procedure: After the reduction with a metal in acid, the amine product will be in its protonated form. It is crucial to neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine and allow for its extraction into an organic solvent.
-
Frequently Asked Questions (FAQs)
-
Question: What is the most reliable synthetic route to obtain this compound?
-
Answer: Based on available chemical literature, a robust three-step synthesis is proposed:
-
Synthesis or purchase of 3-nitroquinoline.
-
Dibromination of 3-nitroquinoline to yield 6,8-dibromo-3-nitroquinoline.
-
Reduction of the nitro group to the amine to afford the final product.
-
-
Question: How can I purify the final product, this compound?
-
Answer: The final product is likely to be a solid. Purification can typically be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes). Column chromatography on silica gel may also be an effective method for purification if recrystallization does not provide the desired purity.
-
Question: Are there any specific safety precautions I should take during this synthesis?
-
Answer: Yes. Concentrated acids and bromine are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Catalytic hydrogenation involves flammable hydrogen gas and should be performed with proper equipment and safety measures in place. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Data Presentation
Table 1: Comparison of Conditions for Nitroarene Reduction
| Reducing Agent | Typical Solvent(s) | Typical Temperature | Advantages | Disadvantages |
| SnCl₂·2H₂O / conc. HCl | Ethanol, Ethyl Acetate | Reflux | Tolerant of many functional groups (including aryl halides), inexpensive. | Requires stoichiometric amounts, acidic conditions, and careful work-up. |
| H₂ / Pd-C | Methanol, Ethanol, Ethyl Acetate | Room Temperature | High yield, clean reaction, catalytic. | Requires specialized equipment for handling hydrogen gas, catalyst can be expensive and pyrophoric. |
| Fe / HCl or Acetic Acid | Water, Ethanol | Reflux | Inexpensive, effective. | Can require large excess of iron, work-up can be cumbersome. |
Experimental Protocols
Protocol 1: Synthesis of 6,8-Dibromo-3-nitroquinoline (Proposed)
-
To a solution of 3-nitroquinoline (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (2.2 eq).
-
Optionally, add a catalytic amount of a Lewis acid (e.g., FeCl₃, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound (Proposed)
-
Dissolve 6,8-dibromo-3-nitroquinoline (1.0 eq) in ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or by adding solid sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the this compound by recrystallization or column chromatography.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Logical troubleshooting flow for improving synthesis yield.
Technical Support Center: Purification of 6,8-Dibromoquinolin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6,8-Dibromoquinolin-3-amine, a crucial step for researchers and professionals in drug development. The following information is designed to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary purification techniques for this compound and similar aromatic amines are column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity.
Q2: I am observing significant tailing/streaking of my compound on the silica gel column. What could be the cause and how can I fix it?
Tailing is a common issue when purifying amines on standard silica gel. This is often due to the acidic nature of silica interacting with the basic amine functional group, leading to strong adsorption and poor separation.[1][2] To mitigate this, consider the following:
-
Addition of a basic modifier: Incorporating a small amount of a competing amine, such as triethylamine (TEA) or ammonia, into the mobile phase can neutralize the acidic silanol groups on the silica surface.[1]
-
Use of an alternative stationary phase: Employing an amine-functionalized silica column can provide a more inert surface for the separation of basic compounds.[1]
Q3: My purified this compound still shows impurities by NMR/LC-MS. What are the likely impurities and how can I remove them?
Common impurities can include starting materials, byproducts from the synthesis (e.g., incompletely brominated or nitrated precursors), and residual catalysts.[3] If initial purification is insufficient, a secondary purification step is recommended. For instance, if column chromatography was performed first, recrystallization of the collected fractions may remove closely eluting impurities.
Q4: Can I use reversed-phase chromatography for purification?
Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an effective method for purifying polar and ionizable compounds like this compound.[1] It is particularly useful for achieving high purity on an analytical or semi-preparative scale.
Troubleshooting Guides
Column Chromatography Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Compound from Impurities | - Inappropriate mobile phase polarity. - Co-elution of impurities with similar polarity. | - Optimize the solvent system using thin-layer chromatography (TLC) first. - Try a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexane). - Consider using a different stationary phase like alumina or a specialized amine column.[2] |
| Compound is not Eluting from the Column | - Mobile phase is not polar enough. - Strong interaction with the stationary phase. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/methanol system).[4] - For basic amines, add a competing base like triethylamine to the eluent to reduce interaction with silica gel.[1] |
| Low Recovery of the Compound | - Irreversible adsorption onto the silica gel. - Decomposition of the compound on the column. | - Use a less acidic stationary phase or add a basic modifier to the eluent. - Run the column quickly to minimize the residence time of the compound on the stationary phase. |
Recrystallization Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Oiling Out Instead of Crystallizing | - The solvent is too good a solvent for the compound at the cooling temperature. - The solution is supersaturated. | - Add a small amount of a non-polar "anti-solvent" to the hot solution to decrease solubility. - Try a different solvent or a mixture of solvents. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor Crystal Yield | - The compound is too soluble in the chosen solvent even at low temperatures. - The volume of solvent used was too large. | - Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Minimize the amount of hot solvent used to dissolve the crude product. |
| Crystals are Colored/Contaminated | - Impurities are co-crystallizing with the product. | - Perform a hot filtration to remove insoluble impurities. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration (use with caution as it can also adsorb the product). |
Experimental Protocols
Detailed Protocol for Column Chromatography Purification
This protocol is a general guideline and should be optimized for your specific crude material based on TLC analysis.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate system. A typical gradient could be from 5% to 40% ethyl acetate.[5]
-
For this specific amine, consider adding 0.1-1% triethylamine to the mobile phase to improve peak shape and recovery.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Purification Strategy Workflow
References
Common side reactions in the synthesis of 6,8-Dibromoquinolin-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 6,8-Dibromoquinolin-3-amine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and reliable method involves a three-step process:
-
Dehydrogenation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline to yield 6,8-dibromoquinoline.
-
Regioselective nitration of 6,8-dibromoquinoline to produce 6,8-dibromo-3-nitroquinoline.
-
Reduction of the nitro group to the desired 3-amino functionality.
Q2: Why is the nitration step particularly challenging?
A2: The nitration of the quinoline ring is susceptible to the formation of multiple isomers. The directing effects of the existing bromo substituents and the heterocyclic nitrogen atom can lead to a mixture of nitro-isomers, complicating purification and reducing the yield of the desired 3-nitro intermediate.
Q3: What are the critical parameters for the final reduction step?
A3: The choice of reducing agent and reaction conditions are crucial. Common issues include incomplete reduction, leading to the persistence of the nitro-intermediate, or the formation of undesired side products. Monitoring the reaction progress closely by techniques like Thin Layer Chromatography (TLC) is highly recommended.
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is outlined below.
Step 1: Synthesis of 6,8-Dibromoquinoline
-
To a solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1 g, 3.44 mmol) in 30 mL of dry benzene, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 g, 6.88 mmol) in 10 mL of dry benzene under an argon atmosphere.[1]
-
Reflux the mixture at 80°C (353 K) for 36 hours.[1]
-
Upon cooling, filter the resulting dark green solid mixture and remove the solvent from the filtrate under reduced pressure.
-
Purify the residue using column chromatography on silica gel (eluent: 1:9 Ethyl Acetate/Hexane).
-
Recrystallize the product from a hexane-chloroform mixture to obtain 6,8-dibromoquinoline as colorless plates.
Step 2: Synthesis of 6,8-Dibromo-3-nitroquinoline
-
This reaction should be performed with caution in a well-ventilated fume hood.
-
To a mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0°C, slowly add 6,8-dibromoquinoline.
-
Allow the reaction to stir at a controlled temperature, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to isolate 6,8-dibromo-3-nitroquinoline.
Step 3: Synthesis of this compound
-
In a round-bottom flask, dissolve 6,8-dibromo-3-nitroquinoline in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder or tin(II) chloride.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with an aqueous solution of sodium hydroxide.
-
Filter the mixture through celite to remove solid residues.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield this compound.
Troubleshooting Guides
Problem 1: Low or No Yield of 6,8-Dibromoquinoline in Step 1
| Possible Cause | Question & Answer | Suggested Solution |
| Incomplete Dehydrogenation | Q: My final product from Step 1 still shows signals corresponding to the tetrahydroquinoline starting material in the 1H NMR. What went wrong? A: This indicates that the dehydrogenation reaction did not go to completion. | * Ensure the DDQ is of high purity and has been stored under anhydrous conditions. * Extend the reflux time and monitor the reaction by TLC until the starting material is no longer visible. * Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric oxygen and moisture. |
| Degradation of Product | Q: The reaction mixture turned into a dark, intractable tar. What happened? A: Prolonged heating or the presence of impurities can lead to the degradation of the starting material and product. | * Ensure the benzene is freshly distilled and dry. * Consider performing the reaction at a slightly lower temperature for a longer duration. * Purify the starting 6,8-dibromo-1,2,3,4-tetrahydroquinoline before use. |
Problem 2: Mixture of Isomers in the Nitration Step (Step 2)
| Possible Cause | Question & Answer | Suggested Solution |
| Lack of Regioselectivity | Q: My NMR and mass spectrometry data suggest the presence of multiple nitro-isomers. How can I improve the selectivity for the 3-nitro position? A: The directing effects of the bromo groups and the quinoline nitrogen can lead to substitution at other positions on the ring. | * Carefully control the reaction temperature. Lower temperatures often favor the formation of a specific isomer. * Vary the nitrating agent and the acid catalyst. For example, using a milder nitrating agent might improve selectivity. * Investigate different solvent systems, as this can influence the regiochemical outcome. |
| Over-Nitration | Q: I am observing di-nitro products in my analysis. How can I prevent this? A: The strongly activating conditions of nitration can sometimes lead to the addition of more than one nitro group. | * Reduce the equivalents of the nitrating agent used. * Shorten the reaction time and monitor the reaction progress carefully to stop it once the desired mono-nitro product is formed. |
Problem 3: Incomplete Reduction or Side Products in the Final Step (Step 3)
| Possible Cause | Question & Answer | Suggested Solution |
| Incomplete Reduction | Q: My final product is contaminated with the 6,8-dibromo-3-nitroquinoline starting material. What should I do? A: The reduction reaction has not gone to completion. | * Increase the amount of the reducing agent. * Extend the reaction time at reflux. * Ensure the reducing agent is active (e.g., if using iron powder, it should be freshly activated). |
| Formation of Azoxy/Azo Byproducts | Q: I have isolated colored impurities that are not my starting material or desired product. What could they be? A: Under certain conditions, the reduction of nitro groups can lead to the formation of dimeric azoxy or azo compounds. | * Ensure a sufficient amount of the reducing agent is present throughout the reaction. * Maintain acidic conditions during the reduction, as this can help to minimize the formation of these byproducts. * Consider using a different reducing agent, such as catalytic hydrogenation (e.g., H2/Pd-C), which often gives cleaner reductions. |
Visualized Workflows and Pathways
References
Technical Support Center: Overcoming Challenges in the Bromination of 3-Aminoquinoline
Welcome to the technical support center for the bromination of 3-aminoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products when brominating 3-aminoquinoline?
A1: The bromination of 3-aminoquinoline is an electrophilic aromatic substitution reaction. The amino group at the C-3 position is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Concurrently, the quinoline ring system itself has preferred sites for electrophilic attack, typically the 5- and 8-positions on the benzene ring. Therefore, a mixture of isomers is often obtained. The most likely positions for monobromination are the 2, 4, 5, and 7-positions. The formation of di- or polybrominated products is also possible, especially with stronger brominating agents or an excess of the reagent.
Q2: Which brominating agent is best for the selective monobromination of 3-aminoquinoline?
A2: For selective monobromination, N-Bromosuccinimide (NBS) is often the reagent of choice for activated aromatic compounds as it can be used under milder conditions compared to molecular bromine (Br₂), which can lead to over-bromination.[1][2] The regioselectivity can be influenced by the solvent and reaction temperature.[3]
Q3: My bromination reaction is producing multiple products that are difficult to separate. What can I do?
A3: The formation of multiple isomers is a common challenge. To address this, you can try to optimize the reaction conditions for better regioselectivity. This includes lowering the reaction temperature, using a less polar solvent, and carefully controlling the stoichiometry of the brominating agent. For separation, column chromatography is the most effective method. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be necessary to resolve the different isomers.[4]
Q4: I am observing a very low yield for my desired brominated product. What are the potential reasons?
A4: Low yields can result from several factors. The reaction conditions may not be optimal, leading to incomplete conversion of the starting material. Side reactions, such as polybromination or degradation of the starting material or product, can also reduce the yield. It is also possible that your desired isomer is a minor product of the reaction. Purification losses can also contribute to low isolated yields. Careful monitoring of the reaction by TLC and optimization of the workup and purification steps are crucial.
Q5: Can I protect the amino group before bromination to improve selectivity?
A5: Yes, protecting the amino group as an amide (e.g., acetamide) can be a useful strategy. The amide group is less activating than the amino group, which can help to prevent over-bromination and may alter the regioselectivity of the reaction. The protecting group can be removed by hydrolysis after the bromination step.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the bromination of 3-aminoquinoline.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Insufficiently activated brominating agent. 2. Reaction temperature is too low. 3. Inactive starting material due to impurities. | 1. If using NBS, consider adding a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid to increase the electrophilicity of the bromine. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. 3. Ensure the 3-aminoquinoline is pure. Recrystallize or purify by column chromatography if necessary. |
| Formation of multiple products (isomers) | 1. The amino group strongly activates multiple positions on the quinoline ring. 2. Reaction conditions are too harsh, leading to a loss of selectivity. | 1. Use a milder brominating agent like NBS instead of Br₂. 2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). 3. Use a non-polar solvent to potentially favor certain isomers. 4. Employ a protecting group strategy for the amine. |
| Over-bromination (di- or poly-brominated products) | 1. Excess of the brominating agent. 2. The amino group is highly activating. 3. Reaction time is too long. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent. 2. Add the brominating agent slowly to the reaction mixture to maintain a low concentration. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed or the desired product is maximized. 4. Consider protecting the amino group. |
| Difficult purification of isomers | 1. Similar polarities of the isomeric products. | 1. Use a long chromatography column with a high surface area silica gel. 2. Employ a shallow gradient elution to improve separation. 3. Consider derivatizing the mixture (e.g., acylation of the amino group) to alter the polarity of the isomers, which might facilitate separation. The derivatizing group can be removed later. 4. Preparative TLC or HPLC may be necessary for challenging separations.[5][6] |
| Product degradation during workup or purification | 1. The brominated aminoquinoline is sensitive to acid or base. 2. The product is unstable on silica gel. | 1. Use a neutral workup procedure. Wash with a mild bicarbonate solution to remove any acidic byproducts. 2. If silica gel causes degradation, consider using a different stationary phase like alumina (neutral or basic) for column chromatography. |
Experimental Protocols
The following is a general, adapted protocol for the monobromination of 3-aminoquinoline using N-Bromosuccinimide (NBS). Researchers should optimize the conditions for their specific needs.
Materials:
-
3-Aminoquinoline
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
TLC plates, developing chamber, and UV lamp
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoquinoline (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere.
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired brominated isomer(s).[7]
-
Characterization: Characterize the purified product(s) by NMR, mass spectrometry, and melting point analysis.
Visualizations
Logical Relationship: Troubleshooting Bromination of 3-Aminoquinoline
Caption: Troubleshooting flowchart for the bromination of 3-aminoquinoline.
Experimental Workflow: Bromination of 3-Aminoquinoline
Caption: A typical experimental workflow for the bromination of 3-aminoquinoline.
References
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
- 4. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 6,8-Dibromoquinolin-3-amine derivatization
Welcome to the technical support center for the derivatization of 6,8-Dibromoquinolin-3-amine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to streamline your synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the chemical modification of this compound.
Question 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has a very low yield or fails completely. What are the common causes and how can I fix it?
Answer: Low or no yield in palladium-catalyzed cross-coupling reactions is a frequent issue. The causes can be systematically investigated.
-
Catalyst and Ligand Inactivity: The Pd(0) catalytic species may not be forming efficiently, or the chosen ligand may be unsuitable. Ensure you are using fresh, high-quality catalyst and ligands. The choice of ligand is critical and substrate-dependent; what works for one system may not work for another.[1][2]
-
Incorrect Base or Solvent: The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective for Suzuki couplings, while alkoxides like NaOtBu or KOtBu are common in Buchwald-Hartwig aminations.[3] The solvent must solubilize the reactants and be compatible with the reaction conditions. Common choices include 1,4-dioxane, toluene, or DMF.[4]
-
Reaction Conditions: Insufficient temperature can lead to slow or stalled reactions. Most cross-coupling reactions require heating (e.g., 80-110 °C).[5] Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[4]
-
Side Reactions: In Suzuki couplings, competitive protodeboronation of the boronic acid can be a significant issue, especially at higher temperatures or with extended reaction times.[5] Using a faster catalyst system can help the desired reaction "outrun" this destructive side reaction.[5]
Question 2: I am having trouble with the poor solubility of the this compound starting material. Which solvents are recommended?
Answer: The planar, halogenated structure of this compound can lead to poor solubility in common organic solvents.
-
Recommended Solvents: For cross-coupling reactions, polar aprotic solvents like 1,4-dioxane, DMF (N,N-Dimethylformamide), and DMA (N,N-Dimethylacetamide) are often effective. Toluene is also a common choice, sometimes used in combination with water or other co-solvents to aid in dissolving the base.[6]
-
Improving Solubility: Gently heating the reaction mixture can help dissolve the starting material. However, be mindful that prolonged heating can lead to degradation or side reactions.
-
Solvent Mixtures: Using a solvent mixture can be beneficial. For instance, a mixture of dioxane and water is frequently used in Suzuki reactions to dissolve both the organic starting material and the inorganic base.[6]
Question 3: How can I avoid side products when derivatizing the 3-amino group (e.g., via acylation)?
Answer: When targeting the 3-amino group, side reactions can occur, leading to a complex product mixture.
-
Controlling Stoichiometry: Use of a large excess of the derivatizing reagent (e.g., acyl chloride) can sometimes lead to multiple acylations or reactions at other sites.[7] Start with a modest excess (e.g., 1.1-1.5 equivalents) and monitor the reaction progress.
-
Reaction Conditions: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase selectivity and minimize the formation of byproducts. The addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) is typically required to scavenge the acid byproduct (e.g., HCl).
-
Protecting Groups: While less common for simple acylation, if you are performing more complex transformations, the quinoline nitrogen could potentially interfere. However, under standard acylation conditions, the exocyclic amine is significantly more nucleophilic.
Question 4: My purified product seems unstable or decomposes during column chromatography. What purification strategies are recommended for substituted quinolines?
Answer: Substituted quinolines, being basic in nature, can interact strongly with silica gel, leading to streaking, poor separation, and sometimes decomposition.
-
Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica gel, improving peak shape and recovery.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography if your compound is particularly sensitive to silica gel.
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification that avoids the potential issues of chromatography.[8] Test various solvent systems (e.g., ethanol, ethyl acetate, hexane/ethyl acetate mixtures) to find suitable conditions.
-
Salt Formation: Purification can sometimes be achieved by forming a salt (e.g., hydrochloride or phosphate), crystallizing it, and then liberating the free base.[8]
Optimization of Reaction Conditions
Optimizing variables such as catalyst, ligand, base, and solvent is critical for achieving high yields and purity. The following tables provide a summary of conditions for common derivatization reactions.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 85 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 92 |
| 4 | P1-L1* (1.2) | - | K₂CO₃ (2) | Dioxane | 110 | 88 |
Note: Data is representative and compiled for illustrative purposes. Optimal conditions must be determined experimentally for each specific substrate combination.[5][9]
Table 2: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 78 |
| 2 | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 89 |
| 3 | RuPhos Pd G3 (2) | - | K₃PO₄ (2) | t-BuOH | 90 | 95 |
| 4 | XantPhos Pd G3 (5) | - | DBU (2) | MeCN/PhMe | 140 | 82 |
Note: Data is representative. The choice of ligand generation is crucial for success. Modern pre-catalysts often provide higher activity and broader scope.[1][2][10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the arylation of this compound at one of the bromine positions.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Heating: Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 90-110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (often with an eluent containing a small amount of triethylamine) or by crystallization to obtain the desired product.
Visualized Workflows and Logic
General Experimental Workflow
Caption: General workflow for derivatization experiments.
Troubleshooting a Low-Yield Reaction
Caption: Decision tree for troubleshooting low-yield reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Recrystallization methods for purifying 6,8-Dibromoquinolin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 6,8-Dibromoquinolin-3-amine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
Q1: My this compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?
A1: This indicates that the solvent is not a good choice for your compound at the concentration you are using. Here are a few troubleshooting steps:
-
Increase the solvent volume: You may have a supersaturated solution. Add small increments of the hot solvent until the solid dissolves.
-
Try a different solvent: The polarity of your current solvent may not be suitable. Based on the structure of this compound (a halogenated aromatic amine), you could try more polar solvents. For example, 8-aminoquinoline is soluble in polar solvents like ethanol and dimethyl sulfoxide (DMSO)[1].
-
Use a solvent mixture: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. For instance, a mixture of ethyl acetate and hexane has been used to recrystallize other brominated quinolines[2]. You could also consider a polar solvent like ethanol with the gradual addition of water as the anti-solvent.
Q2: The compound dissolved, but no crystals are forming upon cooling. What is the issue?
A2: This is a common issue in recrystallization and can be due to several factors:
-
Too much solvent was used: If the solution is not saturated enough at the lower temperature, crystals will not form. You can try to evaporate some of the solvent to increase the concentration and then attempt to cool it again[3][4].
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should. To induce crystallization, you can:
-
Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This creates nucleation sites for crystal growth[3].
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the solution can initiate crystallization[3].
-
-
Cooling too rapidly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath[4].
Q3: An oil has formed instead of crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution above its melting point or when the concentration of the solute is too high. Here’s what you can do:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add more of the primary solvent to dilute the solution and try to cool it again, perhaps more slowly[3].
-
Change the solvent system: The current solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.
Q4: The recrystallization yielded very little product. How can I improve the recovery?
A4: A low yield can result from several factors:
-
Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor after cooling[4]. Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Premature crystallization: If crystals form too early, for example during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
Suggested Recrystallization Solvents
The choice of solvent is critical for successful recrystallization. For this compound, a systematic approach to solvent screening is recommended. The following table provides a starting point for solvent selection based on the properties of similar compounds.
| Solvent/Solvent System | Polarity | Rationale & Expected Outcome |
| Ethanol | Polar Protic | 8-Aminoquinoline shows good solubility in ethanol[1]. It is a good starting point for single-solvent recrystallization. |
| Isopropanol | Polar Protic | Similar to ethanol, may offer slightly different solubility characteristics. |
| Ethyl Acetate/Hexane | Mixed (Polar Aprotic/Nonpolar) | This mixture has been successfully used for other brominated quinoline derivatives[2]. The ratio can be adjusted to achieve optimal solubility. |
| Toluene | Aromatic | Can be effective for aromatic compounds. |
| Ethanol/Water | Mixed (Polar Protic) | 2-methyl-3-aminoquinoline has been recrystallized from water[5]. Given the likely lower water solubility of the dibromo-derivative, an ethanol/water system could be effective. |
| Dichloromethane/Hexane | Mixed (Polar Aprotic/Nonpolar) | A common solvent system for compounds with intermediate polarity. |
Experimental Protocol: Recrystallization of this compound (General Procedure)
This is a generalized protocol and may require optimization for your specific sample.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a chosen solvent from the table above.
-
Dissolution: Gently heat the test tube in a sand bath or on a hot plate. Observe the solubility. If it dissolves readily at room temperature, the solvent is likely too good. If it is insoluble even when hot, the solvent is unsuitable. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Recrystallization:
-
Place the bulk of your crude product in an Erlenmeyer flask.
-
Add the chosen hot solvent dropwise until the solid just dissolves.
-
If the solution is colored, you may need to add a small amount of activated charcoal and perform a hot filtration.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US2077903A - Process of preparing 3-amino-quinolines - Google Patents [patents.google.com]
Troubleshooting low yields in nucleophilic substitution of bromoquinolines
Welcome to the technical support center for nucleophilic substitution reactions involving bromoquinolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my yield low in the nucleophilic substitution of a bromoquinoline?
Low yields can stem from several factors including the inherent reactivity of the bromoquinoline substrate, suboptimal reaction conditions (temperature, solvent), inactive catalysts in catalyzed reactions, inappropriate choice of base, or the occurrence of side reactions. The position of the bromine atom on the quinoline ring significantly influences its reactivity.
Q2: What is the difference between SNAr, Buchwald-Hartwig, and Ullmann reactions for this transformation?
-
Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of the bromide by a nucleophile. It generally requires an "activated" substrate, where the electron-withdrawing nature of the quinoline ring makes the carbon attached to the bromine sufficiently electrophilic.[1] This method does not require a metal catalyst.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used specifically for forming carbon-nitrogen (C-N) bonds.[2][3] It is highly versatile and often succeeds where SNAr reactions fail, especially with less reactive bromoquinolines or challenging amine nucleophiles.[2]
-
Ullmann Condensation: This is a copper-catalyzed reaction for forming C-N, C-O, and C-S bonds.[4][5] While traditional Ullmann reactions required harsh conditions (high temperatures), modern variations with specific ligands allow for milder protocols.[4]
Q3: How do I choose the right catalyst and ligand for a Buchwald-Hartwig amination?
The choice is critical and depends on the specific bromoquinoline and amine. Generally, palladium(II) pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are used in combination with a phosphine ligand.[6] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective as they promote the key steps of the catalytic cycle and can suppress side reactions.[7]
Q4: What is the best solvent for my reaction?
Polar aprotic solvents such as DMF, DMSO, THF, 1,4-dioxane, or toluene are typically recommended for both SNAr and metal-catalyzed nucleophilic substitutions.[4][8] These solvents help to dissolve the reactants and stabilize charged intermediates. Protic solvents like water or alcohols can solvate and deactivate the nucleophile, often leading to lower yields.[9]
Q5: My starting material is being consumed, but I'm not seeing my desired product. What could be happening?
This often points to side reactions. Common competing pathways include:
-
Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. This is particularly common in palladium-catalyzed reactions.[3]
-
Homocoupling: Two molecules of the bromoquinoline couple to form a biquinoline species, which can be an issue in Ullmann-type reactions.[10]
-
Reaction with Solvent: At elevated temperatures, some solvents or impurities can react with the substrate.
Q6: How can I avoid over-alkylation when using an amine nucleophile?
When a primary or secondary amine is used as the nucleophile, the resulting product may still be nucleophilic and can react further with the bromoquinoline starting material.[11][12] To minimize this, a large excess of the initial amine nucleophile is often used to increase the probability of the bromoquinoline reacting with the intended starting material rather than the product.
Troubleshooting Guide
Use the following diagrams and tables to diagnose and resolve common issues leading to low yields.
Caption: Troubleshooting workflow for low yields.
Caption: Desired vs. competing reaction pathways.
Data on Reaction Conditions
The following tables provide representative data on how different parameters can influence reaction yield.
Table 1: Effect of Ligand and Base on Buchwald-Hartwig Amination Yield
| Entry | Bromoquinoline | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-Bromoquinoline | Morpholine | (none) | K₂CO₃ | Toluene | 110 | <5 |
| 2 | 6-Bromoquinoline | Morpholine | XPhos | K₂CO₃ | Toluene | 110 | 65 |
| 3 | 6-Bromoquinoline | Morpholine | XPhos | NaOtBu | Toluene | 110 | 92 |
| 4 | 3-Bromoquinoline | Aniline | SPhos | Cs₂CO₃ | Dioxane | 100 | 88 |
| 5 | 3-Bromoquinoline | Aniline | SPhos | K₃PO₄ | Dioxane | 100 | 75 |
This table illustrates that for a catalyzed reaction, the presence of a suitable ligand (Entries 1 vs. 2) and the choice of a sufficiently strong base (Entries 2 vs. 3 and 4 vs. 5) are critical for achieving high yields.
Table 2: Influence of Solvent and Temperature on SNAr Yield
| Entry | Bromoquinoline | Nucleophile | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-2-nitroquinoline | NaOMe | Methanol | 25 | 40 |
| 2 | 4-Bromo-2-nitroquinoline | NaOMe | Methanol | 65 | 95 |
| 3 | 4-Bromo-2-nitroquinoline | NaOMe | DMF | 25 | 85 |
| 4 | 6-Bromoquinoline | NaOMe | DMF | 100 | <10 |
This table shows that for an activated substrate (Entries 1-3), increasing temperature (1 vs. 2) or switching to a polar aprotic solvent (1 vs. 3) can significantly improve yield. For an unactivated substrate (Entry 4), even forcing conditions may not be sufficient for a direct SNAr.
Key Experimental Protocols
Protocol 1: General Procedure for Pd-catalyzed Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
-
Setup: To an oven-dried Schlenk tube or reaction vial, add the bromoquinoline (1.0 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and phosphine ligand (e.g., XPhos, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the amine (1.1-1.5 equiv), the base (e.g., NaOtBu, 1.5-2.0 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water or brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for SNAr with an Alkoxide
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the alkoxide (e.g., sodium methoxide, 1.5 equiv) in its corresponding alcohol (e.g., methanol) or a polar aprotic solvent like DMF.
-
Reagent Addition: Add the activated bromoquinoline (e.g., a nitrobromoquinoline, 1.0 equiv) to the solution.
-
Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to reflux) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and quench by adding water. If the product is solid, it may precipitate and can be collected by filtration. If not, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the residue by recrystallization or column chromatography.
Protocol 3: General Procedure for Cu-catalyzed Ullmann C-N Coupling
-
Setup: To an oven-dried reaction tube, add the bromoquinoline (1.0 equiv), a copper(I) salt (e.g., CuI, 5-10 mol%), and a ligand (e.g., L-proline or a phenanthroline derivative, 10-20 mol%).
-
Reagent Addition: Add the amine or other nucleophile (1.5-2.0 equiv), a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv), and a high-boiling polar aprotic solvent (e.g., DMF or DMSO).
-
Reaction: Seal the tube and heat the mixture to a high temperature (typically 100-160 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and ethyl acetate. Filter the mixture through celite to remove the copper catalyst. Separate the layers in a separatory funnel.
-
Purification: Extract the aqueous layer with additional ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude material by column chromatography.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Preventing polysubstitution in the amination of dibromoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amination of dibromoquinolines, with a focus on preventing polysubstitution.
Troubleshooting Guides
Issue: Low Yield of Monosubstituted Product and Significant Polysubstitution
Low yields of the desired monoaminated quinoline, accompanied by the formation of significant amounts of the disubstituted product, is a common challenge. This section provides a systematic approach to troubleshoot and optimize the reaction for improved selectivity.
Question: My amination of a dibromoquinoline is resulting in a mixture of mono- and di-substituted products, with the latter being predominant. How can I improve the selectivity for the monosubstituted product?
Answer:
Achieving high selectivity for monosubstitution in the amination of dibromoquinolines hinges on carefully controlling the reaction conditions. The Buchwald-Hartwig amination is a powerful tool for this transformation, but its outcome is highly sensitive to several parameters.[1][2] Here is a step-by-step guide to enhance selectivity:
1. Catalyst and Ligand Selection:
The choice of the palladium catalyst and the phosphine ligand is critical.[3][4] Sterically hindered biarylphosphine ligands are often preferred as they can promote monoligation of the palladium center, which in turn can favor the formation of the monosubstituted product.
-
Recommendation: Start with a catalyst system known for good selectivity in similar cross-coupling reactions. A combination of Pd(OAc)₂ with a bulky electron-rich ligand like BrettPhos can be a good starting point.[5] Pre-formed catalysts, such as BrettPhos Pd G4, can also offer better reproducibility.[6]
2. Control of Stoichiometry:
The stoichiometry of the amine nucleophile is a key handle to control the extent of substitution.
-
Recommendation: Begin with a slightly substoichiometric amount of the amine (e.g., 0.8-0.95 equivalents) relative to the dibromoquinoline. This will ensure that there is not enough amine present to react with the monosubstituted product after it is formed.
3. Reaction Temperature and Time:
Lowering the reaction temperature can often improve selectivity by slowing down the rate of the second amination, which typically requires a higher activation energy.
-
Recommendation: If you are observing significant disubstitution at a higher temperature (e.g., 100-120 °C), try reducing the temperature to 80 °C or even room temperature, while monitoring the reaction progress over a longer period.
4. Choice of Base:
The strength and nature of the base can influence the reaction rate and selectivity.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used strong base. However, if polysubstitution is a major issue, consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which may slow down the second amination step.
Logical Workflow for Troubleshooting Polysubstitution
References
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]
- 6. organic chemistry - Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Column Chromatography of 6,8-Dibromoquinolin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6,8-Dibromoquinolin-3-amine using column chromatography. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting parameters for column chromatography of this compound?
A1: For a starting point, a normal-phase chromatography setup is recommended. Based on protocols for similar compounds, such as 6-bromoquinolin-8-amine, a mobile phase of 40% ethyl acetate in hexane is a reasonable starting condition.[1] Given that this compound is an aromatic amine, modifications to the mobile phase, such as the addition of a small amount of a basic modifier like triethylamine (0.1-1%), may be necessary to prevent peak tailing.[2][3][4]
Q2: Which stationary phase is most suitable for the purification of this compound?
A2: Standard silica gel (230-400 mesh) is a common and cost-effective choice for the initial purification attempts. However, due to the basic nature of the amine group, interactions with the acidic silanol groups on the silica surface can lead to poor separation and recovery.[3] If issues such as peak tailing or compound degradation are observed, consider using deactivated silica gel, basic alumina, or an amine-functionalized silica column.[3][4] For challenging separations of quinoline derivatives, specialized stationary phases like porous graphitized carbon (PGC) or hypercrosslinked polystyrene (HCLP) have also been explored.[5]
Q3: My compound is streaking on the TLC plate and I'm observing peak tailing during column chromatography. How can I resolve this?
A3: Streaking and peak tailing of amine compounds on silica gel are common issues caused by the interaction between the basic amine and the acidic stationary phase.[2] To mitigate this, add a small percentage of a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase.[2][3] This will compete with your compound for the acidic sites on the silica gel, resulting in more symmetrical peaks. An alternative is to use a less acidic stationary phase like basic alumina or a specialized amine column.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase composition using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the target compound. |
| Co-elution of impurities. | Consider using a different stationary phase with alternative selectivity, such as alumina or a bonded phase. | |
| Peak Tailing | Strong interaction of the basic amine with the acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.[2][3] |
| Use an alternative stationary phase such as basic alumina or an amine-functionalized column.[3] | ||
| Compound Degradation | The compound may be unstable on silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for several hours before eluting. If degradation is observed, switch to a more inert stationary phase like Florisil or deactivated silica.[6] |
| Low Recovery | The compound is irreversibly adsorbed onto the column. | This can happen with very polar compounds or due to strong interactions. Adding a more polar solvent or a basic modifier to the mobile phase can help elute the compound.[6] |
| The compound is highly soluble in the mobile phase and elutes with the solvent front. | Start with a less polar mobile phase to ensure the compound retains on the column. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude sample.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent like heptane)
-
Ethyl acetate (or other polar solvent like acetone)
-
Triethylamine (optional, for basic modification)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Mobile Phase Preparation:
-
Begin by developing a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for a retention factor (Rf) of approximately 0.2-0.3 for this compound.
-
If streaking is observed on the TLC plate, add 0.1-1% triethylamine to the mobile phase.
3. Column Packing (Slurry Method):
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through it.
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[7] Carefully apply the solution to the top of the silica bed using a pipette.[7]
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.[7]
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
6. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Diagrams
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for amine purification by column chromatography.
References
- 1. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Scaling Up the Synthesis of 6,8-Dibromoquinolin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 6,8-Dibromoquinolin-3-amine.
Proposed Synthetic Pathway
The recommended synthetic route for this compound involves a three-step process, beginning with the synthesis of a key intermediate, 2-amino-3,5-dibromobenzaldehyde, followed by a Friedländer annulation to construct the quinoline core with a nitro group at the 3-position, and concluding with the reduction of the nitro group to the desired amine.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols and Troubleshooting
Step 1: Synthesis of 2-amino-3,5-dibromobenzaldehyde
This one-pot synthesis starts from o-nitrobenzaldehyde, which is first reduced to o-aminobenzaldehyde and then brominated in situ.
Experimental Protocol:
-
In a suitable reaction vessel, combine o-nitrobenzaldehyde, absolute ethanol, and distilled water.
-
Heat the mixture to 50°C with stirring until the o-nitrobenzaldehyde is completely dissolved.
-
Add acetic acid, followed by reduced iron powder and a few drops of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 105°C) for 40-60 minutes.
-
After the reduction is complete, cool the reaction mixture to 0°C in an ice bath.
-
Slowly add bromine dropwise to the cooled mixture.
-
Allow the reaction to proceed at room temperature for 2-2.5 hours after the addition of bromine is complete.
-
The product can be isolated by filtration and purified by recrystallization.
Troubleshooting and FAQs:
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 2-amino-3,5-dibromobenzaldehyde. | - Incomplete reduction of the nitro group.- Suboptimal bromination conditions.- Loss of product during workup. | - Ensure the iron powder is activated and used in sufficient excess.- Monitor the reduction reaction by TLC to confirm the disappearance of the starting material.- Control the temperature carefully during bromination; adding bromine at too high a temperature can lead to side products.- Optimize the recrystallization solvent and procedure to minimize product loss. |
| Formation of mono-brominated or other side products. | - Insufficient amount of bromine used.- Reaction temperature too high during bromination. | - Use a slight excess of bromine to ensure complete dibromination.- Maintain a low temperature (0°C) during the addition of bromine. |
| Difficulty in filtering the product after bromination. | - The product may have precipitated as a fine solid. | - Allow the product to fully precipitate by stirring at a low temperature for an extended period.- Use a filter aid such as celite to improve filtration. |
Quantitative Data Summary for Step 1:
| Parameter | Value | Reference |
| Starting Material | o-nitrobenzaldehyde | [1][2] |
| Reagents | Iron powder, Acetic acid, HCl, Bromine | [1][2] |
| Solvent | Ethanol/Water | [1][2] |
| Reaction Temperature | Reflux (105°C) for reduction, 0°C to RT for bromination | [1] |
| Reaction Time | 40-60 min for reduction, 120-150 min for bromination | [1][2] |
| Reported Yield | >90% | [1][2] |
| Reported Purity | >99.0% | [1][2] |
Step 2: Friedländer Annulation to Synthesize 6,8-Dibromo-3-nitroquinoline
This step involves the condensation of 2-amino-3,5-dibromobenzaldehyde with nitroacetone to form the quinoline ring system.
Experimental Protocol:
-
In a reaction vessel, dissolve 2-amino-3,5-dibromobenzaldehyde in a suitable solvent such as ethanol or acetic acid.
-
Add a catalyst, such as p-toluenesulfonic acid or a Lewis acid (e.g., In(OTf)₃), to the solution.[3]
-
Add nitroacetone to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Purify the crude product by recrystallization.
Troubleshooting and FAQs:
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low conversion or slow reaction rate. | - Inactive catalyst.- Insufficient reaction temperature or time. | - Use a freshly prepared or properly stored catalyst.- Experiment with different acid or base catalysts.[4][5]- Consider microwave-assisted synthesis to potentially reduce reaction times and improve yields.[6] |
| Formation of side products. | - Self-condensation of nitroacetone.- Undesired reactions of the starting materials. | - Add nitroacetone slowly to the reaction mixture.- Optimize the reaction temperature and catalyst loading to favor the desired reaction pathway. |
| Difficulty in product purification. | - Presence of unreacted starting materials or side products with similar polarity. | - Employ column chromatography for purification if recrystallization is ineffective.- Consider a solvent screen for recrystallization to find optimal conditions. |
Quantitative Data Summary for Friedländer Annulation (General):
| Parameter | Value | Reference |
| Catalysts | p-TsOH, Iodine, Lewis Acids (e.g., In(OTf)₃), Base (e.g., KOH) | [3][4][6] |
| Solvents | Ethanol, Acetic Acid, Solvent-free | [6][7][8] |
| Reaction Temperature | 60°C to reflux | [9] |
| Reaction Time | 1 to 6 hours | [9][10] |
| Reported Yields (for various quinolines) | 48% to >95% | [10][11] |
Step 3: Reduction of 6,8-Dibromo-3-nitroquinoline to this compound
The final step is the chemoselective reduction of the nitro group to an amine.
Experimental Protocol:
-
Suspend 6,8-dibromo-3-nitroquinoline in a mixture of ethanol and water.
-
Add an excess of iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Troubleshooting and FAQs:
Caption: Troubleshooting logic for the reduction of 6,8-Dibromo-3-nitroquinoline.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete reduction of the nitro group. | - Insufficient amount or activity of the iron powder.- Insufficient reaction time or temperature. | - Use freshly activated iron powder in a larger excess.- Increase the reflux time and ensure efficient stirring.- Consider alternative reducing agents such as tin(II) chloride in ethanol.[12] |
| Formation of de-brominated byproducts. | - Harsh reaction conditions. | - While iron/ammonium chloride is generally chemoselective, prolonged reaction times at high temperatures could potentially lead to some de-bromination. Monitor the reaction closely and stop it as soon as the starting material is consumed.- If de-bromination is a significant issue, consider catalytic hydrogenation with a suitable catalyst (e.g., Pd/C), though this may also pose a risk to the bromine atoms.[12] |
| Product is difficult to purify from iron salts. | - Inefficient removal of iron during workup. | - Ensure the reaction mixture is filtered while hot to prevent the product from co-precipitating with the iron salts.- A thorough wash of the filter cake with hot solvent can help recover any adsorbed product.- An acidic workup can help to dissolve the iron salts, but the product will also be protonated and may require subsequent neutralization. |
| The final product darkens over time. | - Oxidation of the aromatic amine. | - Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.- If necessary, the product can be purified by conversion to its hydrochloride salt, which is typically more stable, followed by liberation of the free base when needed.[13] |
Quantitative Data Summary for Nitro Group Reduction (General):
| Parameter | Value | Reference |
| Reducing Agents | Fe/NH₄Cl, Fe/HCl, SnCl₂ | [13][14][15][16] |
| Solvents | Ethanol/Water, Acetic Acid | [13][14] |
| Reaction Temperature | Reflux | [13] |
| Notes | Fe/NH₄Cl is often preferred for its milder, near-neutral pH conditions. | [16] |
References
- 1. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]
- 3. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Spectroscopic Guide to 6,8-Dibromoquinolin-3-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 6,8-Dibromoquinolin-3-amine and its derivatives. Due to the limited availability of complete, published spectroscopic data for this compound, this guide utilizes data from its direct precursor, 6,8-Dibromoquinoline, as a foundational reference. The expected spectral characteristics of the target amine and its derivatives are inferred based on established principles of spectroscopy and known substituent effects. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted quinoline compounds.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 6,8-Dibromoquinoline and provide an educated estimation for this compound and a common derivative, N-(6,8-dibromoquinolin-3-yl)acetamide. These estimations are based on the known effects of amino and acetylamino groups on the electronic environment of the quinoline ring system.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound and its derivative)
| Compound | H2 (ppm) | H4 (ppm) | H5 (ppm) | H7 (ppm) | Other Protons (ppm) |
| 6,8-Dibromoquinoline[1] | 9.04 (dd) | 8.09 (dd) | 7.96 (d) | 8.16 (d) | 7.49 (dd, H3) |
| This compound (Predicted) | ~8.5 | ~7.8 | ~7.9 | ~8.1 | ~4.0-5.0 (br s, NH₂) |
| N-(6,8-dibromoquinolin-3-yl)acetamide (Predicted) | ~8.7 | ~8.0 | ~8.0 | ~8.2 | ~2.2 (s, CH₃), ~9.0 (br s, NH) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound and its derivative)
| Compound | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a |
| 6,8-Dibromoquinoline[1] | 151.5 | 122.7 | 135.7 | 129.7 | 130.1 | 119.9 | 135.9 | 125.9 | 144.1 |
| This compound (Predicted) | ~148 | ~135 | ~125 | ~129 | ~130 | ~120 | ~136 | ~126 | ~143 |
| N-(6,8-dibromoquinolin-3-yl)acetamide (Predicted) | ~150 | ~128 | ~130 | ~129 | ~130 | ~120 | ~136 | ~126 | ~144 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=N Stretch | C-Br Stretch |
| 6,8-Dibromoquinoline[1] | - | - | 1638, 1617 | 677, 593 |
| This compound (Predicted) | 3400-3200 | - | ~1620 | ~680, ~590 |
| N-(6,8-dibromoquinolin-3-yl)acetamide (Predicted) | ~3300 | ~1680 | ~1610 | ~680, ~590 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected m/z [M+H]⁺ |
| 6,8-Dibromoquinoline | C₉H₅Br₂N | 286.95 | 287.96 |
| This compound | C₉H₆Br₂N₂ | 301.96 | 302.97 |
| N-(6,8-dibromoquinolin-3-yl)acetamide | C₁₁H₈Br₂N₂O | 343.98 | 344.99 |
Table 5: UV-Vis Spectroscopic Data (in Methanol)
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| Quinoline | ~226, ~278, ~313 | - |
| This compound (Predicted) | ~240, ~290, ~330 | - |
| N-(6,8-dibromoquinolin-3-yl)acetamide (Predicted) | ~235, ~285, ~325 | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for quinoline derivatives and should be optimized for specific compounds and instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compounds.
Procedure for Quantitative ¹H NMR (qNMR): [2][3][4][5][6]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample and standard completely.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Set the pulse angle to 90°.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for full magnetization recovery.
-
Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio (>100:1).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
-
Quantification: Calculate the purity or concentration of the analyte using the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecules.
Procedure for Solid Samples (KBr Pellet Method): [7][8][9][10][11]
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Procedure for Electrospray Ionization (ESI-MS): [12][13][14][15]
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI process.
-
Instrumentation:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Apply a high voltage to the capillary to generate a fine spray of charged droplets.
-
Use a drying gas (e.g., nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
-
-
Mass Analysis:
-
The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass-to-charge ratio (m/z) of the ions is measured.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting a precursor ion and inducing fragmentation.
-
UV-Vis Spectroscopy
Objective: To study the electronic transitions within the molecules.
Procedure for Solution Samples: [16][17][18][19]
-
Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a reference (blank).
-
Fill a matched quartz cuvette with the sample solution.
-
Record the absorption spectrum over a desired wavelength range (e.g., 200-400 nm for quinoline derivatives).
-
Potential Signaling Pathways and Experimental Workflows
Quinoline derivatives are known to exhibit a range of biological activities, often through the inhibition of key cellular processes. Below are diagrams representing two common pathways targeted by such compounds.
References
- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. emerypharma.com [emerypharma.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. asdlib.org [asdlib.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. jascoinc.com [jascoinc.com]
- 10. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar [semanticscholar.org]
- 19. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 6,8-Dibromoquinolin-3-amine in Cross-Coupling Reactions
For Immediate Publication
[City, State] – [Date] – In the landscape of drug discovery and materials science, the functionalization of quinoline scaffolds is a critical step in the development of novel compounds with tailored properties. This guide provides a comparative analysis of the reactivity of 6,8-Dibromoquinolin-3-amine and other related aminoquinolines in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura and Buchwald-Hartwig reactions. This report is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a consolidated overview of reactivity trends, quantitative data from related systems, and detailed experimental protocols.
The strategic placement of bromine atoms at the C6 and C8 positions of the quinoline core, combined with an amino group at the C3 position, makes this compound a versatile building block for the synthesis of a diverse array of complex molecules. The differential reactivity of the two bromine atoms, influenced by the electronic and steric environment of the quinoline ring, allows for selective and sequential functionalization.
Comparative Reactivity in Suzuki-Miyaura Coupling
For instance, the Suzuki-Miyaura coupling of 6,8-dibromo-1,2,3,4-tetrahydroquinoline with an excess of phenylboronic acid has been shown to yield the 6,8-diphenyl derivative in good yield, indicating that both bromine atoms are reactive under these conditions. A study on the optimization of the Suzuki-Miyaura coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol ester reported a yield of 82% under optimized conditions, demonstrating the feasibility of coupling at the C3-position's adjacent ring.[1]
Based on the available data for related compounds, a comparative summary of expected yields for Suzuki-Miyaura coupling reactions is presented in Table 1. It is anticipated that the C6-Br bond in this compound would exhibit higher reactivity compared to the C8-Br bond due to lesser steric hindrance.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (Predicted) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >80 (Disubstituted) | Inferred |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (Pd precatalyst) | DBU | THF/H₂O | 110 | 0.17 | 82 | [1] |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 90 | - | 80 (Disubstituted) | [2] |
| 5-Bromo-8-methoxyquinoline | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 90 | - | 75 | [2] |
Table 1. Comparative Yields for Suzuki-Miyaura Coupling of Various Bromoquinolines.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of a bromoquinoline is as follows:
-
To a reaction vessel, add the bromoquinoline (1.0 eq.), the boronic acid or ester (1.1-1.5 eq. per bromine atom), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
-
A degassed solvent system, commonly a mixture of an organic solvent like dioxane, THF, or toluene and water (e.g., 4:1 v/v), is added.
-
The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for a period of 2 to 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Suzuki-Miyaura Coupling Experimental Workflow
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The reactivity of bromoquinolines in this reaction is also dependent on the substitution pattern. Studies on related systems provide valuable insights into the expected reactivity of this compound.
For example, the Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline with various cyclic amines has been shown to proceed selectively at the C6 position, demonstrating the higher reactivity of the C-Br bond over the C-Cl bond.[3] Furthermore, the amination of 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines with morpholine and pyrrolidine has been reported to give yields in the range of 60-88%.[4] The reaction of 5-bromo-8-benzyloxyquinoline with N-methylaniline has been optimized to achieve a 93% yield.[5]
These examples suggest that the bromine atoms of this compound are susceptible to Buchwald-Hartwig amination. It is plausible that the C6-Br bond will react preferentially, allowing for regioselective functionalization. A comparative summary of yields for the Buchwald-Hartwig amination of various bromoquinolines is presented in Table 2.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (Predicted) | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | >70 (Monosubstituted at C6) | Inferred |
| 2-(Aryl)-6-bromo-4-(CF₃)quinoline | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 24 | 60-88 | [4] |
| 5-Bromo-8-benzyloxyquinoline | N-Methylaniline | Pd(OAc)₂ / L3 | NaOtBu | Toluene | 110-120 | 0.5 | 93 | [5] |
| 6-Bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 16 | 78 (at C6) | [3] |
Table 2. Comparative Yields for Buchwald-Hartwig Amination of Various Bromoquinolines.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of a bromoquinoline is as follows:
-
In a glovebox, a reaction tube is charged with the bromoquinoline (1.0 eq.), the amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a phosphine ligand (e.g., XPhos, BINAP, 0.04-0.10 eq.), and a strong base (e.g., NaOtBu, LiHMDS, 1.4-2.0 eq.).
-
The tube is sealed and removed from the glovebox.
-
Anhydrous, degassed solvent (e.g., toluene, dioxane) is added via syringe.
-
The reaction mixture is heated in an oil bath at a temperature typically between 80 and 120 °C for 4 to 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired aminoquinoline product.
Buchwald-Hartwig Amination Experimental Workflow
Structure-Reactivity Relationships
The reactivity of the bromine atoms in this compound is dictated by a combination of electronic and steric effects.
Factors Influencing Reactivity of Bromine Atoms
The electron-withdrawing nature of the quinoline nitrogen deactivates the entire ring system towards electrophilic attack but activates it for nucleophilic aromatic substitution and oxidative addition in cross-coupling reactions. The amino group at the C3 position is an electron-donating group, which can modulate the electron density of the carbocyclic ring.
Sterically, the bromine at the C8 position is subject to peri-interactions with the hydrogen atom at the C1 position, which can hinder the approach of bulky catalyst complexes. Consequently, the C6-Br bond is generally more accessible and, therefore, often more reactive in cross-coupling reactions. This differential reactivity can be exploited for the regioselective synthesis of mono-functionalized quinolines, which can then be subjected to a second, different cross-coupling reaction at the C8 position.
Conclusion
While direct experimental data for the cross-coupling reactions of this compound is limited, a comparative analysis of related amino- and bromoquinolines provides a strong foundation for predicting its reactivity. The bromine atoms at both the C6 and C8 positions are expected to be reactive in both Suzuki-Miyaura and Buchwald-Hartwig reactions, with the C6 position likely exhibiting higher reactivity due to reduced steric hindrance. The provided experimental protocols and reactivity trends offer a valuable starting point for researchers seeking to utilize this versatile building block in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate the quantitative reactivity of this compound and to optimize conditions for its selective functionalization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
Comparative Biological Activity of 6,8-Dibromoquinolin-3-amine and Structurally Related Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential biological activities of 6,8-Dibromoquinolin-3-amine. Due to the limited direct experimental data on this specific compound, this guide draws upon published research on structurally similar quinoline derivatives to infer its potential efficacy in anticancer and antimicrobial applications. Detailed experimental protocols from cited studies are provided to facilitate further research and validation.
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties. The introduction of halogen atoms, particularly bromine, and an amino group at specific positions on the quinoline ring can significantly modulate these activities. This guide focuses on the potential biological profile of this compound by comparing it with analogous compounds.
Anticancer Activity
While no direct anticancer studies on this compound have been identified, research on related quinoline derivatives suggests potential cytotoxic activity. The presence of bromine atoms on the quinoline ring has been associated with enhanced anticancer effects. For instance, studies on various brominated quinoline derivatives have demonstrated significant cytotoxicity against several cancer cell lines.
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 µg/mL | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 25.6 µg/mL | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 18.4 µg/mL | [1] |
| Novel quinoline derivative 91b1 | Various cancer cell lines | Significant in vitro and in vivo effects | [2] |
| 2,4-Disubstituted quinoline derivatives | HEp-2 (larynx tumor) | IC50 values in the range of 49.01–77.67% | [3] |
| 7-chloro-4-quinolinylhydrazone derivatives | Various cancer cell lines | Good cytotoxic activity | [3] |
Inference for this compound: Based on the structure-activity relationships (SAR) of quinoline derivatives, the dibromo substitution at positions 6 and 8 on the benzene ring of the quinoline scaffold is expected to contribute to lipophilicity and potentially enhance cell permeability, which are often crucial for anticancer activity. The 3-amino group on the pyridine ring could also play a role in the molecule's interaction with biological targets. Further investigation is warranted to determine the specific cytotoxic effects and mechanism of action of this compound.
Antimicrobial Activity
The antimicrobial potential of quinoline derivatives is well-documented. Halogenation, in particular, has been shown to enhance the antimicrobial and antifungal properties of these compounds.
Table 2: Antimicrobial Activity of Selected Dibromo-Substituted Quinoline and Quinazolinone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | E. coli | 1.56 | [4] |
| S. typhimurium | 3.125 | [4] | |
| L. monocytogenes | 1.56 | [4] | |
| S. aureus | 25 | [4] | |
| P. aeruginosa | 25 | [4] | |
| B. cereus | 25 | [4] | |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | C. albicans | 0.78 | [4] |
| A. flavus | 0.097 | [4] | |
| 5,7-dibromo-2-methyl-8-hydroxyquinoline derivatives | Gram-positive bacteria | Showed significant activity (5-30 times more than the parent compound) | [5] |
Inference for this compound: The data on 6,8-dibromo-4(3H)quinazolinone derivatives, which share the dibrominated benzene ring with the target compound, suggest that this compound could possess significant antibacterial and antifungal properties. The 3-amino group may further influence its spectrum of activity and potency.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, which can be adapted for the evaluation of this compound.
Anticancer Activity Assays
1. MTT Assay for Cytotoxicity
This assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, K-562, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[6]
2. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of a compound on the progression of the cell cycle.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[6]
Antimicrobial Activity Assays
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a suitable solvent in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][7]
Visualizations
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of the potential mechanisms and experimental designs, the following diagrams are provided.
References
- 1. Synthesis of Flavonols and Assessment of Their Biological Activity as Anticancer Agents [mdpi.com]
- 2. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Crystal Structures of Brominated Quinolines
In the realm of medicinal chemistry and materials science, the structural elucidation of quinoline derivatives is paramount for understanding their chemical behavior and biological activity. This guide provides a comparative analysis of the X-ray crystal structure of 6,8-Dibromoquinoline and its analogue, 3,6,8-Tribromoquinoline, offering valuable insights for researchers and drug development professionals. While the specific crystal structure for 6,8-Dibromoquinolin-3-amine was not publicly available, this comparison of closely related brominated quinolines provides a strong foundation for predicting its structural properties.
Crystallographic Data Comparison
The crystallographic data for 6,8-Dibromoquinoline and 3,6,8-Tribromoquinoline, as determined by X-ray diffraction, are summarized in the table below. These data reveal key differences in their solid-state structures, arising from the additional bromine substituent in the 3-position of the tribromo analogue.
| Parameter | 6,8-Dibromoquinoline | 3,6,8-Tribromoquinoline |
| Chemical Formula | C₉H₅Br₂N | C₉H₄Br₃N |
| Molecular Weight | 286.94 | 365.83 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 7.3436 (12) | 8.2393 (10) |
| b (Å) | 9.8961 (15) | 16.096 (2) |
| c (Å) | 13.0108 (18) | 7.6974 (10) |
| α (°) | 90 | 90 |
| β (°) | 109.589 (17) | 102.583 (13) |
| γ (°) | 90 | 90 |
| Volume (ų) | 890.8 (3) | 996.1 (2) |
| Z | 4 | 4 |
| Calculated Density (Mg m⁻³) | 2.140 | 2.493 |
| Radiation Type | Cu Kα | Cu Kα |
| Temperature (K) | 297 | 297 |
| Reflections Collected | 1598 | 1816 |
| Independent Reflections | 1598 | 1816 |
| R-factor | 0.045 | Not Reported |
| Reference | [1] | [2] |
The addition of a third bromine atom in 3,6,8-Tribromoquinoline leads to a significant increase in molecular weight and calculated density.[1][2] The unit cell dimensions are also altered, resulting in a larger unit cell volume to accommodate the bulkier molecule.[1][2] Both compounds crystallize in the monoclinic space group P2₁/c, indicating similar packing symmetries.[1][2]
In the crystal structure of 6,8-Dibromoquinoline, molecules are stabilized by π–π stacking interactions between the pyridine and benzene rings of adjacent molecules, with a centroid–centroid distance of 3.634 (4) Å.[1] Additionally, short Br⋯Br contacts of 3.4443 (13) Å are observed.[1] Similarly, the crystal structure of 3,6,8-Tribromoquinoline is stabilized by weak π–π stacking interactions.[2]
Experimental Protocol: X-ray Crystal Structure Determination
The following is a generalized experimental protocol for single-crystal X-ray diffraction analysis based on the methodologies reported for 6,8-Dibromoquinoline and 3,6,8-Tribromoquinoline.[1][2]
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
2. Data Collection: A suitable single crystal is mounted on a goniometer head. Data collection is performed on a diffractometer, such as an Oxford Diffraction Xcalibur, equipped with a CCD detector and using a specific radiation source (e.g., Cu Kα).[1][2] The crystal is maintained at a constant temperature (e.g., 297 K) during data collection.[1][2] A series of diffraction images are collected as the crystal is rotated.
3. Data Reduction and Structure Solution: The collected diffraction data are processed to yield a set of unique reflections with their intensities. The crystal structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms.
4. Structure Refinement: The initial structural model is refined by least-squares methods against the experimental data. This process optimizes the atomic coordinates, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
5. Data Visualization and Analysis: The final crystal structure is visualized using software such as ORTEP-3 for Windows. Further analysis of the geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions is then performed.
Workflow for X-ray Crystal Structure Analysis
The following diagram illustrates the general workflow for determining a crystal structure using X-ray diffraction.
Caption: General workflow for X-ray crystal structure analysis.
References
A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized 6,8-Dibromoquinolin-3-amine. It offers a detailed experimental protocol for a robust HPLC method and compares its performance with alternative analytical techniques, supported by hypothetical experimental data. This document is intended to assist researchers in selecting the most appropriate analytical strategy for quality control and characterization of this and similar chemical entities.
Synthesis of this compound: A Plausible Route
The proposed synthesis involves a two-step process starting from 6,8-dibromoquinoline:
-
Nitration: 6,8-Dibromoquinoline is subjected to nitration to introduce a nitro group at the 3-position, yielding 6,8-dibromo-3-nitroquinoline.
-
Reduction: The resulting 6,8-dibromo-3-nitroquinoline is then reduced to the target compound, this compound. The reduction of nitroquinolines to their corresponding amino derivatives is a well-documented transformation.[1][2][3][4]
Potential Impurities:
Based on this synthetic pathway, several potential impurities could be present in the final product:
-
Starting Material: Unreacted 6,8-dibromoquinoline.
-
Intermediate: Unreacted 6,8-dibromo-3-nitroquinoline.
-
Isomeric Impurities: Formation of other nitrated isomers during the nitration step.
-
Byproducts of Reduction: Incomplete reduction products or byproducts from side reactions.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.
A robust analytical method must be able to separate the main compound from all these potential impurities.
HPLC Method for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of aromatic amines and related heterocyclic compounds.[5][6] The following protocol is a recommended starting point for the purity assessment of this compound.
Experimental Protocol: RP-HPLC
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of Methanol |
Hypothetical Performance Data:
The performance of this HPLC method in separating this compound from its potential impurities is summarized in the table below. Retention times (RT) are hypothetical and would need to be confirmed experimentally.
| Compound | Retention Time (min) | Resolution (Rs) |
| 6,8-Dibromoquinoline | 15.2 | > 2.0 |
| 6,8-Dibromo-3-nitroquinoline | 12.8 | > 2.0 |
| This compound | 10.5 | - |
| Isomeric Impurity 1 | 11.1 | > 1.5 |
| Reduction Byproduct 1 | 8.7 | > 2.0 |
This data indicates that the proposed HPLC method provides good separation of the main compound from its key potential impurities, with resolution values greater than 1.5, which is generally considered acceptable for baseline separation.
Comparison with Alternative Analytical Techniques
While HPLC is a primary tool for purity assessment, other analytical techniques can provide complementary information and may be suitable for specific applications.
| Technique | Principle | Advantages | Limitations | Applicability to this compound |
| UPLC-MS | Ultra-performance liquid chromatography coupled with mass spectrometry. | Higher resolution, faster analysis times, and structural information from MS. | Higher initial instrument cost. | Excellent for impurity identification and quantification at very low levels. |
| GC-MS | Gas chromatography coupled with mass spectrometry. | High separation efficiency for volatile and thermally stable compounds.[7][8][9][10] | Requires derivatization for non-volatile compounds; potential for thermal degradation. | May require derivatization of the amine group. Useful for identifying volatile impurities. |
| FTIR Spectroscopy | Infrared spectroscopy based on the absorption of IR radiation by molecular vibrations. | Provides information about functional groups present in the molecule.[11][12][13] | Not suitable for quantification of impurities; provides limited information on the number of components.[11] | Useful for confirming the presence of the amine and aromatic functionalities and for identifying major structural changes. |
| NMR Spectroscopy | Nuclear magnetic resonance spectroscopy based on the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantitative analysis (qNMR).[12][14] | Lower sensitivity compared to HPLC and MS; complex spectra can be difficult to interpret. | Excellent for structural elucidation and can be used for purity determination against a certified standard. |
Summary of Comparison:
| Parameter | HPLC-UV | UPLC-MS | GC-MS | FTIR | NMR |
| Quantitative Purity | Excellent | Excellent | Good (with derivatization) | Poor | Good (qNMR) |
| Impurity Identification | Limited (based on RT) | Excellent | Excellent | Poor | Good |
| Speed | Moderate | Fast | Moderate | Fast | Slow |
| Cost (Instrument) | Moderate | High | Moderate | Low | High |
| Sample Throughput | High | High | Moderate | High | Low |
Visualizing the Workflow
The following diagrams illustrate the proposed synthetic and analytical workflows.
Caption: Proposed synthetic pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Can Ftir Determine Purity? Understanding Its Role In Impurity Detection And Limitations - Kintek Solution [kindle-tech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Navigating the Synthesis of 6,8-Dibromoquinolin-3-amine: A Comparative Analysis of Potential Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of potential synthetic routes to 6,8-Dibromoquinolin-3-amine, a molecule of interest in medicinal chemistry. Due to the absence of a well-established, direct synthesis in the current literature, this guide focuses on a plausible multi-step approach, while also exploring a potential alternative pathway.
The primary proposed synthetic strategy involves a three-step sequence commencing with the readily accessible 6,8-dibromo-1,2,3,4-tetrahydroquinoline. This is followed by aromatization, a challenging selective nitration at the 3-position, and a final reduction of the nitro group to the desired amine. An alternative, though less substantiated, route considers the direct construction of the quinoline ring system from a pre-brominated aniline precursor.
Proposed Synthetic Route: A Three-Step Approach
The most viable pathway to this compound, based on available chemical literature, is a sequential process of aromatization, nitration, and reduction.
1. Aromatization of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline:
The synthesis begins with the dehydrogenation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline to form the aromatic 6,8-dibromoquinoline. A reliable method for this transformation utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent. This reaction proceeds with high efficiency, providing the foundational quinoline core for subsequent functionalization.[1]
2. Nitration of 6,8-Dibromoquinoline:
The introduction of a nitro group at the 3-position of the 6,8-dibromoquinoline ring is the most critical and challenging step. Direct nitration of quinoline and its derivatives typically favors substitution on the benzene ring, specifically at the 5- and 8-positions. Indeed, studies on the nitration of 6,8-dibromoquinoline have reported the formation of 5-nitro-6,8-dibromoquinoline as the major product. Attempts to direct the nitration to the pyridine ring by forming the N-oxide of 6,8-dibromoquinoline have been reported to be unsuccessful. Therefore, achieving selective 3-nitration to produce 6,8-dibromo-3-nitroquinoline remains a significant hurdle without a specifically developed protocol. The existence of the CAS number for 6,8-dibromo-3-nitroquinoline (36255-37-5) suggests its synthesis is possible, though a readily available experimental procedure is lacking in the surveyed literature.
3. Reduction of 6,8-Dibromo-3-nitroquinoline:
The final step in this proposed sequence is the reduction of the 3-nitro group to the target 3-amino functionality. This transformation is a standard procedure in organic synthesis. A highly effective and commonly employed method for the reduction of nitroarenes is the use of iron powder in the presence of an acid, such as acetic acid. This method is known for its high yields and tolerance of various functional groups, making it a suitable choice for the reduction of the hypothetical 6,8-dibromo-3-nitroquinoline intermediate.
Alternative Synthetic Strategy: The Skraup/Doebner-von Miller Approach
An alternative strategy to construct the this compound scaffold is through a classical quinoline synthesis, such as the Skraup or Doebner-von Miller reaction. This approach would involve the condensation of a suitably substituted aniline with a three-carbon building block.
In this scenario, the logical starting material would be 2,4-dibromoaniline. This aniline derivative would then be reacted with a glycerol equivalent (in the Skraup synthesis) or an α,β-unsaturated aldehyde or ketone (in the Doebner-von Miller reaction) that would provide the remaining atoms of the pyridine ring, including the amino group at the 3-position. A potential, though not explicitly documented, three-carbon component for this purpose could be a derivative of acrolein or an enamine that would lead to the desired 3-amino substitution pattern. This approach, while theoretically plausible, lacks specific experimental validation in the context of synthesizing the target molecule and would require significant methodological development.
Comparative Summary of Synthetic Routes
| Route | Key Steps | Advantages | Disadvantages |
| Proposed Three-Step Synthesis | 1. Aromatization2. 3-Nitration3. Reduction | Utilizes a readily available starting material. The first and third steps are well-established reactions with high anticipated yields. | The key 3-nitration step is not well-documented and likely to be low-yielding and non-selective, presenting a major obstacle. |
| Skraup/Doebner-von Miller | 1. Condensation of 2,4-dibromoaniline with a C3-amine synthon | Potentially a more direct, one or two-step synthesis to the final product. | Requires a specific and potentially unstable or inaccessible three-carbon synthon to introduce the 3-amino group. The reaction conditions are often harsh and may lead to side products. Lacks specific literature precedent for this target molecule. |
Experimental Protocols
Route 1: Proposed Three-Step Synthesis
Step 1: Synthesis of 6,8-Dibromoquinoline [1]
To a solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1.0 g, 3.44 mmol) in benzene (30 mL) is added a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 g, 8.81 mmol) in benzene (10 mL). The reaction mixture is refluxed for 24 hours. After cooling to room temperature, the precipitated solid is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 6,8-dibromoquinoline.
Expected Yield: ~88%
Step 3 (Hypothetical): Reduction of 6,8-Dibromo-3-nitroquinoline
To a solution of 6,8-dibromo-3-nitroquinoline in a mixture of ethanol, water, and acetic acid, is added iron powder. The mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered to remove the iron, and the filtrate is neutralized with a base (e.g., sodium carbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.
Note: The protocol for Step 2 (3-Nitration) is not provided due to the lack of a reliable and selective method in the reviewed literature.
Visualizing the Synthetic Pathways
To illustrate the logical flow of the proposed synthetic routes, the following diagrams are provided.
Caption: Proposed three-step synthesis of this compound.
Caption: Alternative Skraup/Doebner-von Miller approach.
Conclusion
The synthesis of this compound presents a notable challenge, primarily due to the difficulty of achieving selective functionalization at the 3-position of the pre-formed 6,8-dibromoquinoline core. The proposed three-step route, while straightforward in its first and final steps, hinges on the successful development of a regioselective 3-nitration protocol. The alternative Skraup or Doebner-von Miller approach offers a more direct pathway but requires the identification and utilization of a suitable and likely non-commercially available three-carbon building block. Further research and methodological development are necessary to establish an efficient and high-yielding synthesis for this promising compound.
References
Validating the Structure of 6,8-Dibromoquinolin-3-amine: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and characterization of novel heterocyclic compounds, unambiguous structural verification is paramount. This guide provides a comprehensive overview of validating the structure of 6,8-Dibromoquinolin-3-amine using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will explore the synergistic use of various 2D NMR techniques, presenting expected data in a comparative format and providing a detailed experimental protocol. While other analytical techniques contribute to structural elucidation, 2D NMR offers an unparalleled level of detail regarding the connectivity and spatial relationships of atoms within a molecule.
Comparative Analysis of 2D NMR Techniques for Structural Elucidation
The primary challenge in the structural analysis of substituted quinolines lies in the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in a densely substituted aromatic system. While one-dimensional (1D) NMR provides initial information, 2D NMR experiments are essential for confirming the precise substitution pattern and connectivity.[1][2][3] The following table outlines the key 2D NMR experiments and their expected correlations for this compound, demonstrating how they complement each other to provide a complete structural picture.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton (¹H) | Expected ¹H Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlations (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| H-2 | ~8.5 | H-4 | C-2 | C-3, C-4, C-8a |
| H-4 | ~7.8 | H-2 | C-4 | C-2, C-3, C-4a, C-5 |
| H-5 | ~7.9 | H-7 | C-5 | C-4, C-4a, C-6, C-7 |
| H-7 | ~8.2 | H-5 | C-7 | C-5, C-6, C-8, C-8a |
| NH₂ | ~5.0 | - | - | C-3, C-4 |
Note: Chemical shifts are estimates based on known data for similar quinoline structures and are subject to variation based on solvent and other experimental conditions.
This tabular comparison highlights the power of combining different 2D NMR experiments. COSY (Correlation Spectroscopy) establishes proton-proton couplings, identifying adjacent protons.[4][5][6] HSQC (Heteronuclear Single Quantum Coherence) directly correlates protons to the carbons they are attached to.[6] Finally, HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the entire carbon skeleton and confirming the positions of substituents.[6]
Experimental Workflow for 2D NMR Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound using 2D NMR spectroscopy.
Detailed Experimental Protocols
The following are generalized protocols for the key 2D NMR experiments. Instrument-specific parameters should be optimized for the particular spectrometer being used.[7][8]
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary.
1D NMR Spectroscopy
-
¹H NMR: Acquire a standard proton spectrum to check for sample purity and to determine the spectral width for the 2D experiments.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
2D NMR Spectroscopy
1. COSY (Correlation Spectroscopy)
-
Pulse Program: A standard COSY-90 or DQF-COSY pulse sequence should be used.
-
Spectral Width (F1 and F2): Set the spectral width in both dimensions to encompass all proton signals observed in the 1D ¹H NMR spectrum.
-
Number of Increments (F1): Typically 256-512 increments are sufficient.
-
Number of Scans: 2-8 scans per increment.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard phase-sensitive HSQC experiment with gradient selection is recommended.
-
Spectral Width (F2 - ¹H): Set to the proton spectral width.
-
Spectral Width (F1 - ¹³C): Set to the carbon spectral width.
-
Number of Increments (F1): Typically 128-256 increments.
-
Number of Scans: 4-16 scans per increment, depending on sample concentration.
-
¹J(C,H) Coupling Constant: Set to an average one-bond C-H coupling constant for aromatic compounds (e.g., 165 Hz).
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A standard HMBC experiment with gradient selection is recommended.
-
Spectral Width (F2 - ¹H): Set to the proton spectral width.
-
Spectral Width (F1 - ¹³C): Set to the carbon spectral width.
-
Number of Increments (F1): Typically 256-512 increments.
-
Number of Scans: 8-32 scans per increment.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling of 8-10 Hz.
Conclusion
The structural validation of this compound is definitively achieved through the systematic application and interpretation of a suite of 2D NMR experiments. The complementary data obtained from COSY, HSQC, and HMBC spectra allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. This guide provides a framework for researchers to effectively utilize these powerful analytical tools in their synthetic and drug discovery endeavors. The structural elucidation of quinoline derivatives often relies on a combination of 1D and 2D NMR techniques.[9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy - Dialnet [dialnet.unirioja.es]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. ulethbridge.ca [ulethbridge.ca]
- 8. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 9. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis [mdpi.com]
- 10. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Anti-Cancer Potential of Brominated Quinolines: A Comparative Analysis of In Vitro Studies
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds explored for their anti-cancer properties, quinoline derivatives have emerged as a promising scaffold. This guide delves into the in vitro cytotoxic effects of brominated quinoline and quinazolinone derivatives against various cancer cell lines, offering a comparative analysis of their performance based on available experimental data. While specific data on 6,8-Dibromoquinolin-3-amine derivatives is not extensively available in the reviewed literature, this guide focuses on structurally related compounds, providing valuable insights for researchers, scientists, and drug development professionals in the field.
Comparative Cytotoxicity of Brominated Quinolines and Quinazolinones
The in vitro anti-cancer activity of several brominated quinoline and quinazolinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the table below.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| 6,8-dibromo-4(3H)quinazolinone derivatives | ||||
| XIIIb | MCF-7 | 1.7 µg/mL | Doxorubicin | Not specified |
| IX | MCF-7 | 1.8 µg/mL | Doxorubicin | Not specified |
| XIVd | MCF-7 | 1.83 µg/mL | Doxorubicin | Not specified |
| 6-Bromo quinazoline derivative | ||||
| 8a | MCF-7 | 15.85 ± 3.32 | Erlotinib | Not specified |
| 8a | SW480 | 17.85 ± 0.92 | Erlotinib | Not specified |
| Brominated quinoline derivative | ||||
| 6-Bromo-5-nitroquinoline (4) | HT29 | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not specified |
| 5,7-Dibromo-8-hydroxyquinoline derivatives | ||||
| 5 | C6 | 6.7 - 25.6 µg/mL | - | - |
| 5 | HeLa | 6.7 - 25.6 µg/mL | - | - |
| 5 | HT29 | 6.7 - 25.6 µg/mL | - | - |
| 5,7-Dibromo-8-methoxyquinoline derivatives | ||||
| 6 | C6 | 6.7 - 25.6 µg/mL | - | - |
| 6 | HeLa | 6.7 - 25.6 µg/mL | - | - |
| 6 | HT29 | 6.7 - 25.6 µg/mL | - | - |
Note: The data presented is a compilation from multiple studies. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.
Experimental Protocols
The evaluation of the cytotoxic activity of these brominated quinoline and quinazolinone derivatives predominantly involved the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
General MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: If viable, mitochondrial dehydrogenases in the cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. These crystals are then solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
The following diagram illustrates the general workflow of an in vitro cytotoxicity screening experiment.
Caption: General workflow for in vitro cytotoxicity screening of chemical compounds.
Potential Mechanisms of Action
While detailed mechanistic studies for all the compiled derivatives were not available, some of the reviewed literature suggests potential mechanisms through which these compounds may exert their anti-cancer effects. For instance, some quinoline derivatives have been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be involved in the induction of apoptosis by a quinoline derivative.
Caption: A simplified diagram of a potential apoptosis induction pathway by a quinoline derivative.
Conclusion
The in vitro data on brominated quinoline and quinazolinone derivatives highlight their potential as a scaffold for the development of novel anti-cancer agents. Several derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, with some exhibiting IC50 values in the low microgram or micromolar range. The primary method for evaluating this activity has been the MTT assay, a reliable and widely used technique for assessing cell viability. While the precise mechanisms of action for many of these compounds are yet to be fully elucidated, the induction of apoptosis and cell cycle arrest are plausible pathways. It is important to reiterate that the data presented here is for compounds structurally related to this compound, and further research is warranted to synthesize and evaluate the anti-cancer potential of derivatives of this specific chemical entity. Such studies will be crucial in expanding the chemical space for quinoline-based anti-cancer drug discovery and development.
Structure-Activity Relationship (SAR) of 6,8-Dibromoquinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6,8-dibromoquinoline analogs, focusing on their structure-activity relationships (SAR) as potent anticancer and antimicrobial agents. The information is compiled from various studies to aid in the rational design of new, more effective therapeutic agents based on the quinoline scaffold.
Anticancer Activity of 6,8-Dibromoquinoline Analogs
The 6,8-dibromoquinoline core has been a focal point in the development of novel anticancer agents. The introduction of bromine atoms at positions 6 and 8 of the quinoline ring has been shown to significantly influence the cytotoxic potential of these compounds. Further substitutions on this scaffold have led to the identification of derivatives with potent activity against a range of cancer cell lines.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of various 6,8-dibromoquinoline and 6,8-dibromo-4(3H)quinazolinone derivatives against several human cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 6 | 6,8-dibromoquinoline | C6, HT29, HeLa | No inhibitory activity | [1] |
| 17 | 6,8-dibromo-5-nitroquinoline | C6 | 50.0 | [1] |
| HT29 | 26.2 | [1] | ||
| HeLa | 24.1 | [1] | ||
| XIIIb | 6,8-dibromo-4(3H)quinazolinone derivative | MCF-7 | 1.7 µg/mL | [2] |
| IX | 6,8-dibromo-4(3H)quinazolinone derivative | MCF-7 | 1.8 µg/mL | [2] |
| XIVd | 6,8-dibromo-4(3H)quinazolinone derivative | MCF-7 | 1.83 µg/mL | [2] |
| XIVb | 6,8-dibromo-4(3H)quinazolinone derivative | MCF-7 | 5.4 µg/mL | [2] |
| XIVe | 6,8-dibromo-4(3H)quinazolinone derivative | MCF-7 | 6.84 µg/mL | [2] |
| XIIIa | 6,8-dibromo-4(3H)quinazolinone derivative | MCF-7 | 10.8 µg/mL | [2] |
| XIVc | 6,8-dibromo-4(3H)quinazolinone derivative | MCF-7 | 13.9 µg/mL | [2] |
| XVc | 6,8-dibromo-4(3H)quinazolinone derivative | MCF-7 | 15.7 µg/mL | [2] |
| XIVa | 6,8-dibromo-4(3H)quinazolinone derivative | MCF-7 | 29.6 µg/mL | [2] |
Structure-Activity Relationship Insights:
-
The unsubstituted 6,8-dibromoquinoline (Compound 6 ) shows no inhibitory activity, highlighting the necessity of further functionalization for anticancer effects.[1]
-
The introduction of a nitro group at the C-5 position of the 6,8-dibromoquinoline ring (Compound 17 ) significantly enhances antiproliferative activity against C6, HT29, and HeLa cancer cell lines.[1] This suggests that electron-withdrawing groups at this position are favorable for cytotoxicity.
-
Derivatives of 6,8-dibromo-4(3H)quinazolinone have demonstrated potent cytotoxic effects against the MCF-7 human breast carcinoma cell line, with some compounds exhibiting very low IC50 values.[2] The specific substitutions on the quinazolinone ring system play a crucial role in determining the potency.
Antimicrobial Activity of 6,8-Dibromoquinoline Analogs
Derivatives of the 6,8-dibromoquinoline scaffold, particularly 6,8-dibromo-4(3H)quinazolinones, have also been investigated for their antimicrobial properties. These compounds have shown promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.
Comparative Antimicrobial Activity Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of 6,8-dibromo-4(3H)quinazolinone derivatives against various microbial strains.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) |
| VIIa | Escherichia coli | 1.56 |
| Salmonella typhimurium | 3.125 | |
| Listeria monocytogenes | 1.56 | |
| Staphylococcus aureus | 25 | |
| Pseudomonas aeruginosa | 25 | |
| Bacillus cereus | 25 | |
| VIIc | Candida albicans | 0.78 |
| Aspergillus flavus | 0.097 |
Structure-Activity Relationship Insights:
-
The 6,8-dibromo-4(3H)quinazolinone scaffold is a viable starting point for developing potent antimicrobial agents.
-
Specific substitutions on the quinazolinone ring system can lead to highly potent and selective antimicrobial and antifungal activity. For instance, compound VIIa shows excellent activity against certain Gram-negative and Gram-positive bacteria, while compound VIIc is a highly potent antifungal agent.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Anticancer Activity Assays
1. Sulforhodamine B (SRB) Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density (e.g., 2000 cells/well) and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of the test compounds and incubate for 72-96 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Air dry the plates.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The optical density is proportional to the number of cells.
Antimicrobial Activity Assay
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Visualizations
General Workflow for SAR Studies
Caption: General workflow for structure-activity relationship studies.
Potential Signaling Pathway for Anticancer Activity
Caption: Potential signaling pathways targeted by 6,8-dibromoquinoline analogs.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chelating Properties: 6,8-Dibromoquinolin-3-amine versus 8-Hydroxyquinolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chelating properties of the novel compound 6,8-Dibromoquinolin-3-amine against the well-established 8-hydroxyquinoline class of chelating agents. Due to the absence of experimental data on the chelating properties of this compound in publicly available literature, this comparison is based on established data for 8-hydroxyquinolines and the closely related 8-aminoquinolines, alongside a predictive analysis of this compound's potential based on its chemical structure.
Introduction to Chelating Agents in Research
Chelating agents are organic molecules that can form multiple coordination bonds with a single central metal ion, effectively sequestering it. This property is crucial in various scientific and medicinal applications, from treating metal toxicity to developing anticancer and neuroprotective drugs.[1] 8-Hydroxyquinoline and its derivatives are renowned for their potent chelating abilities and have been extensively studied for their therapeutic potential.[1] This guide aims to provide a comparative framework for researchers interested in the potential of novel quinoline-based chelators like this compound.
Structural Basis of Chelation
The chelating ability of quinoline derivatives is largely determined by the position of their electron-donating functional groups, which can form a stable ring structure with a metal ion.
-
8-Hydroxyquinoline and 8-Aminoquinoline: These compounds are potent bidentate chelators, forming a stable five-membered ring with metal ions through the nitrogen atom of the quinoline ring and the oxygen or nitrogen atom of the substituent at the 8-position. This configuration is highly favorable for chelation.
-
This compound (Predictive Analysis): In contrast, the amino group at the 3-position is not sterically positioned to form a stable chelate ring with the quinoline nitrogen. It is predicted that this molecule would act as a monodentate ligand, binding to a metal ion solely through the amino group, or that it would not exhibit significant chelating properties. The presence of two electron-withdrawing bromine atoms at the 6 and 8 positions is also expected to reduce the electron density on the quinoline ring system, potentially weakening any metal-ligand interaction.
Quantitative Comparison of Chelating Properties
The stability of a metal-ligand complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The following table summarizes the available stability constants for 8-hydroxyquinoline and 8-aminoquinoline with various divalent metal ions.
| Metal Ion | 8-Hydroxyquinoline (log K₁) | 8-Hydroxyquinoline (log K₂) | 8-Hydroxyquinoline (log β₂) | 8-Aminoquinoline (log K₁) | This compound (Predicted) |
| Cu²⁺ | 12.7 | 11.6 | 24.3 | ~9.8 | Very Low / Negligible |
| Ni²⁺ | 10.9 | 9.5 | 20.4 | ~7.4 | Very Low / Negligible |
| Co²⁺ | 9.9 | 8.5 | 18.4 | ~7.0 | Very Low / Negligible |
| Zn²⁺ | 9.8 | 8.7 | 18.5 | ~6.5 | Very Low / Negligible |
| Fe²⁺ | 8.0 | 7.0 | 15.0 | Data not readily available | Very Low / Negligible |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent. The values presented are indicative and sourced from various literature. Data for 8-aminoquinoline is less consistently reported than for 8-hydroxyquinoline.
Experimental Protocols for Determining Chelating Properties
The following are generalized protocols for determining the stability constants of metal-ligand complexes.
Potentiometric Titration (Irving-Rossotti Method)
This method involves monitoring the pH of a solution as a ligand is titrated with a base in the presence and absence of a metal ion.[2]
Materials:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Thermostated reaction vessel
-
Standardized strong acid (e.g., HClO₄)
-
Standardized strong base (e.g., NaOH), carbonate-free
-
Ligand solution of known concentration
-
Metal salt solution of known concentration
-
Inert salt to maintain constant ionic strength (e.g., NaClO₄)
Procedure:
-
Prepare three solutions for titration:
-
Solution A (Acid): Strong acid + inert salt.
-
Solution B (Acid + Ligand): Strong acid + ligand + inert salt.
-
Solution C (Acid + Ligand + Metal): Strong acid + ligand + metal salt + inert salt.
-
-
Titration: Titrate each solution with the standardized strong base. Record the pH after each addition of the titrant.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
Calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values from the titration curves of solutions A and B.
-
Calculate the average number of ligands attached per metal ion (n̄) at different pH values from the titration curves of solutions B and C.
-
Calculate the free ligand concentration (pL) at each n̄ value.
-
Plot n̄ versus pL to obtain the formation curve.
-
From the formation curve, determine the stepwise stability constants (log K₁, log K₂, etc.). For example, log K₁ is the pL value at n̄ = 0.5.
-
Spectrophotometric Method
This method is suitable when the metal-ligand complex has a distinct UV-Vis absorption spectrum compared to the free ligand and metal ion.
Materials:
-
UV-Vis spectrophotometer
-
Matched cuvettes
-
Volumetric flasks and pipettes
-
Ligand solution of known concentration
-
Metal salt solution of known concentration
-
Buffer solution to maintain constant pH
Procedure (Mole-Ratio Method):
-
Determine the Wavelength of Maximum Absorbance (λ_max): Prepare a solution with a high ligand-to-metal ratio to ensure complete complex formation and scan its UV-Vis spectrum to find the λ_max of the complex.
-
Prepare a Series of Solutions: Prepare a series of solutions where the metal ion concentration is kept constant, and the ligand concentration is varied systematically.
-
Measure Absorbance: Measure the absorbance of each solution at the determined λ_max.
-
Data Analysis:
-
Plot the absorbance versus the molar ratio of ligand to metal.
-
The plot will typically show two linear portions. The intersection of the extrapolations of these lines gives the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data in the curved portion of the plot using various computational methods.
-
Conclusion
Based on fundamental principles of coordination chemistry and available experimental data for analogous compounds, this compound is not predicted to be an effective chelating agent. Its structural configuration is not conducive to the formation of a stable chelate ring with metal ions, a hallmark of potent chelators like 8-hydroxyquinoline. Researchers seeking novel chelating agents based on the quinoline scaffold should focus on derivatives with substituents at the 8-position that can act as a second coordination site. While this compound may possess other biological activities, its utility as a chelator is likely limited. Further experimental investigation, such as the potentiometric and spectrophotometric studies detailed above, would be necessary to definitively confirm this prediction.
References
Safety Operating Guide
Navigating the Safe Disposal of 6,8-Dibromoquinolin-3-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for 6,8-Dibromoquinolin-3-amine, synthesized from safety data sheets of structurally related compounds. Strict adherence to these guidelines, in conjunction with local and institutional regulations, is essential.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is advisable, especially in poorly ventilated areas or when dealing with dust.
-
Protective Clothing: A lab coat or chemical-resistant apron.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The following steps outline the required procedure:
-
Waste Identification and Classification:
-
Based on data from similar compounds, this compound is anticipated to be classified as hazardous due to its potential toxicity and environmental impact. It is likely to be very toxic to aquatic life with long-lasting effects.[1]
-
It is the responsibility of the chemical waste generator to correctly classify the waste according to local, regional, and national regulations.[1]
-
-
Containment:
-
Collect waste this compound, including any contaminated materials (e.g., paper towels, disposable labware), in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Storage areas should have secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Dispose of the contents and the container through an approved and licensed waste disposal company.[1][2] Never dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup or for guidance on licensed waste disposal contractors.
-
Spill Management
In the event of a spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Quantitative Data Summary
| Property | Typical Value/Classification for Related Compounds | Reference |
| Acute Toxicity (Oral) | Category 3 or 4 (Toxic or Harmful if swallowed) | [3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [2][3] |
| Serious Eye Damage/Irritation | Category 1 or 2 (Causes serious eye damage or irritation) | [1][3] |
| Aquatic Toxicity | Acute and Chronic Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
| Transport Hazard Class | 6.1 (Toxic Solid) | [1] |
| UN Number | UN2811 (Toxic solid, organic, n.o.s.) | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 6,8-Dibromoquinolin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 6,8-Dibromoquinolin-3-amine. Adherence to these procedures is essential for ensuring laboratory safety and maintaining regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the highest level of safety. The following table summarizes the recommended personal protective equipment.
| Body Part | Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and should be used when handling larger quantities or during procedures with a higher risk of splashing.[1][2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for any signs of degradation or perforation before use. For extended handling, consider double-gloving. Breakthrough times for specific aromatic amines should be considered when selecting glove material.[3] |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned to protect against splashes and contamination of personal clothing.[4] |
| Respiratory | Respirator | In poorly ventilated areas or when the material may become airborne, a respirator is necessary to prevent inhalation of harmful vapors or dust.[5][6] The specific type of cartridge should be selected based on the potential airborne concentration and chemical properties. |
| Feet | Closed-Toe Shoes | Shoes should fully cover the feet to protect against spills.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to post-handling cleanup.
Workflow for handling this compound.
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.
-
Put on all required personal protective equipment as detailed in the table above.[5]
-
Ensure all handling of the compound is performed within a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
-
Handling :
-
Carefully weigh the desired amount of this compound.
-
Transfer the compound to the reaction vessel, taking care to avoid generating dust or splashing.
-
-
Cleanup and Disposal :
-
Decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Dispose of all waste materials according to the disposal plan outlined below.
-
Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.[8][9][10][11] This is crucial because the disposal methods for these two types of waste differ significantly, with halogenated waste requiring incineration.[9][11]
-
Waste Containers :
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be placed in the designated halogenated waste container.
-
Spill Management :
-
Regulatory Compliance : Always adhere to local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[12]
References
- 1. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 2. hsa.ie [hsa.ie]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

